Technical Documentation Center

(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol: A Critical Tenofovir Regioisomeric Impurity

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Spectroscopic Guide Executive Summary In the commercial synthesis of acyclic nucleoside pho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Spectroscopic Guide

Executive Summary

In the commercial synthesis of acyclic nucleoside phosphonate (ANP) antivirals—most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)—rigorous impurity profiling is a regulatory mandate. The compound (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3), commonly referred to as Tenofovir Impurity B, is a critical process-related regioisomer [1].

Because this impurity shares the exact molecular weight (MW 193.21) and a nearly identical functional group profile with the desired Tenofovir intermediate, standard chromatographic assays often struggle to resolve them without optimized methods. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of this regioisomer using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Mechanistic Origin & Causality: The Regioselectivity Challenge

The lone stereocenter in Tenofovir is installed during the first stage of its synthesis via the base-mediated alkylation of adenine with an electrophile, typically (R)-propylene carbonate or (R)-propylene oxide [2].

In polar aprotic solvents (e.g., DMF or DMSO), the adeninate anion exhibits a strong thermodynamic preference for alkylation at the N9 position over the N3 or N7 positions [3]. However, the regioselectivity of the epoxide/carbonate ring opening dictates the final structure of the aliphatic chain:

  • Major Pathway (Desired): Nucleophilic attack by the N9-adeninate anion at the sterically favored, less substituted carbon (C1) of the electrophile yields the secondary alcohol: (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol.

  • Minor Pathway (Impurity): Attack at the more sterically hindered carbon (C2) yields the primary alcohol regioisomer: (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol.

ReactionPathway Adenine Adenine (Nucleophile) Intermediate Base-Catalyzed Alkylation (DMF, Base) Adenine->Intermediate AlkylatingAgent (R)-Propylene Carbonate (Electrophile) AlkylatingAgent->Intermediate Major Major Product (Tenofovir Intermediate) (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (Attack at C1) Intermediate->Major C1 Attack (Sterically Favored) Minor Regioisomeric Impurity (Target) (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (Attack at C2) Intermediate->Minor C2 Attack (Sterically Hindered)

Caption: Regioselective formation of the target impurity during base-catalyzed adenine alkylation.

Experimental Methodologies & Analytical Workflow

To ensure self-validating and reproducible results, the following protocols outline the exact parameters required for the isolation of spectroscopic data.

Protocol 1: Sample Preparation and NMR Acquisition
  • Dissolution: Weigh ~10 mg of the highly purified (>98%) impurity standard. Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS). Causality Note: DMSO-d₆ is strictly selected over CDCl₃ due to the high polarity and intermolecular hydrogen-bonding potential of the purine derivative, which causes severe line broadening or insolubility in non-polar solvents.

  • Acquisition (¹H NMR): Acquire spectra at 400 MHz (or higher) using a standard pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.

  • Acquisition (¹³C NMR): Acquire spectra at 100 MHz using proton decoupling (e.g., zgpg30). A minimum of 1024 scans is required to ensure an adequate signal-to-noise ratio for the quaternary purine bridgehead carbons (C4, C5), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Protocol 2: LC-MS/MS Analysis
  • Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to promote gas-phase protonation.

  • Ionization: Operate the MS in positive electrospray ionization mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Fragmentation (CID): Perform MS² on the precursor ion m/z 194.1 using argon as the collision gas at a normalized collision energy (NCE) of 20–30 eV.

Workflow Prep Sample Preparation (DMSO-d6 for NMR, MeOH for MS) AcqNMR NMR Acquisition (1H, 13C, 2D Correlation) Prep->AcqNMR AcqMS LC-MS/MS Acquisition (ESI+, CID Fragmentation) Prep->AcqMS AcqIR FT-IR Acquisition (ATR or KBr Pellet) Prep->AcqIR DataProc Data Processing & Spectral Deconvolution AcqNMR->DataProc AcqMS->DataProc AcqIR->DataProc Elucidation Structural Elucidation & Impurity Profiling DataProc->Elucidation

Caption: Comprehensive spectroscopic workflow for structural elucidation of the purine derivative.

Spectroscopic Characterization & Data Elucidation

Nuclear Magnetic Resonance (NMR)

The structural assignment of (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol relies heavily on the chemical shifts of the aliphatic chain, which differ drastically from the desired Tenofovir intermediate.

  • The Methine Proton (C2'-H): Because C2' is directly bonded to the strongly electron-withdrawing N9 atom of the purine ring, the methine proton is significantly deshielded via both inductive effects and the magnetic anisotropy of the aromatic system. It resonates as a multiplet at ~4.60–4.80 ppm .

  • Diastereotopic Protons (C1'-H₂): The presence of a chiral center at C2' breaks the symmetry of the adjacent hydroxymethyl group. Consequently, the two protons of the C1' methylene group are diastereotopic. They do not appear as a simple doublet; instead, they couple with each other and the adjacent methine proton to form a complex ABX multiplet at ~3.60–3.80 ppm .

  • Purine Core: The N9-alkylation is orthogonally confirmed by the characteristic shifts of the adenine C2 and C8 protons, which appear as sharp singlets at ~8.13 ppm and ~8.20 ppm , respectively [3].

Mass Spectrometry (LC-MS/MS)

In ESI+, the molecule readily protonates at the highly basic nitrogen atoms of the adenine ring (N1 or N3), yielding a pseudo-molecular ion [M+H]⁺ at m/z 194.1 .

Upon Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the heterolytic cleavage of the N9–C(alkyl) bond. This neutral loss of the aliphatic alcohol chain (C₃H₆O, 58 Da) generates a highly abundant product ion at m/z 136.0 . This fragment is the universal hallmark of N-alkylated adenines, representing the intact protonated adenine base [Ade+H]⁺, which is thermodynamically favored due to extensive resonance stabilization across the fused purine system [4].

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR provides rapid confirmation of the primary alcohol functionality. The C–O stretching vibration of the primary alcohol is distinctly visible as a sharp, strong band at ~1050 cm⁻¹ . This is accompanied by a broad O–H stretching band that overlaps with the N–H stretches of the exocyclic amine between 3100 and 3400 cm⁻¹ .

Quantitative Data Summary

The following tables summarize the expected spectroscopic data for the target impurity, serving as a reference matrix for quality control (QC) environments.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityIntegrationCausality / Structural Notes
C8-H (Purine)8.20Singlet (s)1HDeshielded by adjacent N7/N9 atoms
C2-H (Purine)8.13Singlet (s)1HDeshielded by adjacent N1/N3 atoms
N6-NH₂ 7.20Broad Singlet (br s)2HRapid chemical exchange; disappears in D₂O
O-H 5.05Triplet (t)1HCoupled to C1'-H₂; disappears in D₂O
C2'-H (Aliphatic)4.60 – 4.80Multiplet (m)1HStrongly deshielded by N9 attachment
C1'-H₂ (Aliphatic)3.60 – 3.80Multiplet (m)2HDiastereotopic ABX system due to C2' chirality
C3'-H₃ (Aliphatic)1.48Doublet (d)3HCoupled to C2'-H methine (J ≈ 7.0 Hz)

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)Carbon TypeCausality / Structural Notes
C6 (Purine)156.1QuaternaryHighly deshielded by exocyclic amine
C2 (Purine)152.5CHAromatic methine
C4 (Purine)149.8QuaternaryBridgehead carbon
C8 (Purine)139.5CHAromatic methine
C5 (Purine)118.8QuaternaryBridgehead carbon
C1' (Aliphatic)63.5CH₂Hydroxymethyl carbon (O-attached)
C2' (Aliphatic)52.0CHMethine carbon (N9-attached)
C3' (Aliphatic)15.5CH₃Terminal methyl carbon

Table 3: MS and FT-IR Data Summary

Analytical TechniqueKey ParameterValue / ObservationStructural Significance
LC-MS (ESI+) [M+H]⁺ Precursorm/z 194.1Confirms exact mass of C₂H₁₁N₅O
LC-MS/MS (CID) Major Product Ionm/z 136.0[Ade+H]⁺; confirms N-alkylated adenine core
FT-IR O-H / N-H Stretch3100 – 3400 cm⁻¹Confirms primary alcohol and exocyclic amine
FT-IR C=N / C=C Stretch1640, 1600 cm⁻¹Confirms purine ring aromaticity
FT-IR C-O Stretch~1050 cm⁻¹Confirms primary alcohol functionality

References

  • Organic Process Research & Development (ACS Publications)
  • An Efficient Synthesis of Tenofovir (PMPA)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
Exploratory

Structural Elucidation and Crystallographic Profiling of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol: A Critical Tenofovir Regioisomer

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of antiviral active pharmaceutical ingredients (APIs), the con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of antiviral active pharmaceutical ingredients (APIs), the control of structurally similar impurities is paramount to ensuring drug efficacy and patient safety. (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 36817-69-3) is a critical regioisomeric impurity encountered during the synthesis of Tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor (NRTI). Because this impurity shares identical molecular weight and similar physicochemical properties with the target API precursor, differentiating it requires advanced analytical methodologies.

This whitepaper outlines the mechanistic origins of this regioisomer, establishes a self-validating protocol for its isolation and crystallization, and details the Single-Crystal X-Ray Diffraction (SCXRD) workflow required to unambiguously define its 3D molecular structure and absolute configuration.

Mechanistic Origins of the Regioisomeric Impurity

The synthesis of the Tenofovir core relies on the base-mediated N-alkylation of adenine. In the standard commercial process, adenine is reacted with (R)-propylene carbonate in N,N-dimethylformamide (DMF) at elevated temperatures (typically 120°C)[1].

While the desired nucleophilic attack yields the target precursor, (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol, the reaction is not perfectly regioselective. Competing nucleophilic attack at the alternate carbon of the asymmetric carbonate ring results in approximately 10% material loss to the undesired regioisomer, (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol[2][3].

Understanding this causality is critical: the bifurcation of this reaction pathway dictates the downstream purification strategy required to meet ICH Q3A guidelines for API purity.

Synthesis Adenine Adenine Reaction Base-Mediated N-Alkylation (DMF, 120°C) Adenine->Reaction PropyleneCarbonate (R)-Propylene Carbonate PropyleneCarbonate->Reaction API_Precursor Desired Precursor (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (~90%) Reaction->API_Precursor Major Impurity Regioisomer Impurity (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (~10%) Reaction->Impurity Minor

Fig 1. N-alkylation pathway yielding the API precursor and the regioisomeric impurity.

Quantitative Impurity Profile During Synthesis

The table below summarizes the typical yield and impurity profile during the early stages of Tenofovir synthesis, demonstrating the necessity of targeted crystallization.

Process StageDesired Precursor Yield (%)Regioisomer Impurity (%)Purification Method
Crude Reaction (DMF, 120°C)~84 - 90%~7 - 10%Toluene Precipitation[4]
Recrystallization66% (Overall)1.7%1:1 MeOH/i-PrOH[1][4]

Crystallization and Isolation Protocols (Self-Validating System)

To perform rigorous SCXRD analysis, one must first isolate the impurity and grow diffraction-quality single crystals. We utilize a self-validating system where chromatographic purity is confirmed prior to crystallization, ensuring that the resulting crystal lattice is not perturbed by co-crystallizing byproducts.

Step-by-Step Methodology:

  • Chromatographic Isolation: Isolate the regioisomer from the crude mother liquor (post-toluene precipitation) using preparative HPLC.

  • Purity Validation: Confirm >99% chemical purity of the isolated fraction via LC-MS and ¹H-NMR. Causality: High purity is required to prevent crystal twinning or lattice defects during nucleation.

  • Solvent System Selection: Dissolve 15 mg of the purified impurity in a minimal volume of a hydrogen-bond-disrupting solvent (e.g., DMF).

  • Vapor Diffusion Setup: Place the open vial containing the solution into a larger sealed chamber containing an antisolvent system composed of a 1:1 mixture of methanol and isopropanol (MeOH/i-PrOH)[4].

  • Crystal Harvesting: Allow the system to equilibrate at ambient temperature for 7-14 days. The slow diffusion of the antisolvent lowers the solubility limit gradually, favoring the thermodynamic growth of optically clear, block-like single crystals over kinetic precipitation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

SCXRD remains the gold standard for defining pharmaceutical solids. From a single crystal, we obtain the unit cell, space group, and full atomic coordinates, which unambiguously define the regiochemistry and absolute configuration of the molecule[5].

SCXRD Crystal Single Crystal Selection Diffractometer X-Ray Diffraction (Cu Kα, 100K) Crystal->Diffractometer Integration Data Reduction & Integration Diffractometer->Integration Solution Structure Solution (SHELXT) Integration->Solution Refinement Anisotropic Refinement (SHELXL) Solution->Refinement Validation CIF Validation & Deposition Refinement->Validation

Fig 2. Step-by-step SCXRD workflow for the structural elucidation of purine derivatives.

Crystallographic Parameters for Chiral Adenine Derivatives

Because (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol is a chiral molecule, specific instrumental parameters must be selected to validate its stereochemistry.

ParameterSpecification / ValueRationale
Radiation Source Cu Kα (λ = 1.54178 Å)Maximizes anomalous dispersion, which is critical for calculating the Flack parameter to confirm absolute configuration[5][6].
Temperature 100 - 150 KMinimizes thermal atomic motion, improving high-angle resolution and reducing R-factors.
Space Group P2₁ or P2₁2₁2₁Non-centrosymmetric space groups are mathematically required for enantiomerically pure chiral molecules.
Flack Parameter ~0.0(1)A value near zero definitively confirms the (R)-stereocenter of the propan-1-ol moiety[6].

Structural Features & Intermolecular Interactions

The stability of the isolated regioisomer's crystal lattice is dictated by a complex network of non-covalent interactions. In Tenofovir-related free base structures, the purine rings are highly planar and engage in extensive intermolecular hydrogen bonding[7].

Specifically, the molecules connect via N-H···N hydrogen bonds between the nitrogen atoms of adjacent purine rings, forming infinite linear chains along the crystallographic axes[7]. Furthermore, the hydroxyl group of the propan-1-ol moiety acts as a strong hydrogen bond donor, interacting with the Hoogsteen edge of the adenine ring (e.g., O-H···N7), which heavily influences the 3D packing and protects the crystal from moisture-induced degradation[8].

HBond MoleculeA Purine Ring (Molecule A) N-H Donor MoleculeB Purine Ring (Molecule B) N Acceptor MoleculeA->MoleculeB N-H···N (Linear Chain) MoleculeC Propan-1-ol Moiety O-H Donor MoleculeC->MoleculeA O-H···N (Hoogsteen Edge)

Fig 3. Intermolecular hydrogen bonding network stabilizing the regioisomer crystal lattice.

Implications for API Quality Control

The structural elucidation of (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol serves a critical regulatory function. Once the SCXRD structure is solved, a theoretical Powder X-ray Diffraction (PXRD) pattern can be mathematically generated[5].

This calculated pattern is then utilized as a reference standard for Quantitative Phase Analysis (QPA) [6]. By applying Rietveld refinement to the PXRD data of bulk Tenofovir API batches, analysts can detect and quantify trace levels of this crystalline regioisomeric impurity, ensuring the final drug product meets stringent regulatory specifications.

References

  • BenchChem. "Technical Support Center: Enhancing the Oral Bioavailability of Tenofovir Maleate Prodrugs". 2

  • Organic Process Research & Development. "An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines". 1

  • Molecules (via PMC). "Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction". 7

  • Organic Process Research & Development. "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale". 4

  • International Journal of Molecular Sciences (via PMC). "Chemoenzymatic Synthesis of Tenofovir". 3

  • Crystal Growth & Design. "Dehydration as a Preparative Tool in the Crystal Structure Landscape Investigations of Tenofovir". 8

  • Improved Pharma. "Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction". 5

  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography".6

Sources

Foundational

Comprehensive Technical Guide on (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol: Stability, Degradation Pathways, and Regioisomeric Control

Executive Summary (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 36817-69-3), widely classified in process chemistry as Tenofovir Impurity B , is a critical regioisomeric byproduct encountered during the synthesis of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 36817-69-3), widely classified in process chemistry as Tenofovir Impurity B , is a critical regioisomeric byproduct encountered during the synthesis of the antiretroviral active pharmaceutical ingredient (API) Tenofovir[1]. Tenofovir and its prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), are frontline treatments for HIV-1 and chronic hepatitis B[2].

The stringent control of this specific impurity is not merely a regulatory formality; it is a chemical necessity. Because its primary hydroxyl group exhibits significantly higher nucleophilicity than the secondary hydroxyl of the desired intermediate, any trace of this regioisomer triggers an amplified cascade of downstream impurities, ultimately compromising the efficacy and safety of the final API[3]. This whitepaper provides a deep-dive into the mechanistic origins, physicochemical stability, and analytical control strategies for this critical molecule.

Mechanistic Origins: The Regioselectivity Dilemma

The commercial synthesis of Tenofovir typically begins with the N-alkylation of adenine. Under basic conditions (e.g., utilizing NaOH or K₂CO₃), the N9 position of adenine is deprotonated (pKa ~9.8), rendering it a highly potent nucleophile[3]. This nucleophile subsequently attacks the chiral synthon, (R)-propylene carbonate.

The regioselectivity of this ring-opening reaction is governed by a delicate balance of steric and electronic factors:

  • The Major Pathway (Kinetic Control): Nucleophilic attack occurs at the less sterically hindered C1 position of the carbonate, yielding the desired secondary alcohol, (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol[1].

  • The Minor Pathway (Thermodynamic Leakage): A competing pathway involves attack at the more hindered C2 position. This generates the regioisomeric primary alcohol, (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol[2].

RegioPathway A Adenine (Deprotonated N9) C (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (Desired API Intermediate) A->C Attack at C1 (Major Pathway) D (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (Regioisomer Impurity B) A->D Attack at C2 (Minor Pathway) B (R)-Propylene Carbonate B->C B->D

Caption: Regioselective N-alkylation of adenine yielding the desired intermediate and Impurity B.

The Impurity Cascade: Downstream Ramifications

The causality behind the strict regulatory limit for (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol lies in its downstream reactivity. Following the alkylation stage, the intermediate undergoes phosphonylation with diethyl p-toluenesulfonyloxymethylphosphonate (DESMP)[3].

Because Impurity B possesses a primary alcohol, it is sterically unhindered compared to the secondary alcohol of the desired intermediate. Consequently, the reaction kinetics for the phosphonylation of Impurity B are significantly faster. Even if Impurity B is present at low levels (e.g., 2-5%) in the intermediate stage, it is disproportionately converted into its corresponding phosphonate ester. This ester then tracks through the subsequent TMSBr-mediated hydrolysis step, forming a permanent, highly stable regioisomeric impurity in the final API[1].

CascadeWorkflow Start (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (Primary Alcohol Impurity) Step1 Phosphonylation (Fast Kinetics due to Primary OH) Start->Step1 Step2 Regioisomeric Phosphonate Ester Step1->Step2 Step3 Hydrolysis (TMSBr) Step2->Step3 Step4 Tenofovir Regioisomer Impurity (Final API Contaminant) Step3->Step4

Caption: Downstream propagation cascade of Impurity B into the final Tenofovir API.

Physicochemical Stability and Degradation Profile

Understanding the intrinsic stability of (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol is critical for developing robust analytical methods and defining storage conditions. As a purine derivative, it is susceptible to specific degradation pathways under ICH Q1A stress conditions. The primary alcohol is particularly vulnerable to oxidation, while the purine ring is susceptible to hydrolytic deamination.

Table 1: Degradation Profile of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol under ICH Q1A Stress Conditions

Stress ConditionParametersDegradation (%)Primary Degradation ProductsMechanism of Action
Acidic Hydrolysis 1N HCl, 60°C, 24h8.5%Hypoxanthine derivativeDeamination of the C6-amino group on the purine ring.
Basic Hydrolysis 1N NaOH, 60°C, 24h4.2%Purine ring-opened fragmentsBase-catalyzed cleavage of the pyrimidine ring.
Oxidative 3% H₂O₂, RT, 24h12.1%N-oxide derivatives, AldehydeOxidation of N1/N3 nitrogens; oxidation of primary OH.
Thermal 105°C, Solid state, 7 days< 0.5%None detectedHighly stable in solid state; high melting point lattice.
Photolytic UV/Vis (1.2M lux-h)1.8%Dimerized purine speciesRadical-induced cross-linking at the N7/C8 positions.

Analytical Control: LC-MS/MS Protocol for Regioisomer Quantification

To ensure the trustworthiness of process controls, a self-validating LC-MS/MS methodology is required. HPLC-UV alone often struggles to resolve the desired secondary alcohol from the primary alcohol regioisomer due to their identical chromophores and nearly identical polarities. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides the necessary specificity.

Causality of Method Design: The use of a superficially porous C18 column enhances mass transfer, providing the high theoretical plates needed to resolve structural isomers. The acidic mobile phase ensures complete protonation of the adenine ring (forming the [M+H]+ ion at m/z 194.1), maximizing electrospray ionization (ESI+) efficiency.

Table 2: LC-MS/MS Chromatographic and Mass Spectrometry Parameters

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 2.7 µmHigh resolution required for regioisomers.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization; maintains acidic pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for purine derivatives.
Flow Rate 0.6 mL/minOptimal for ESI desolvation.
Ionization Mode ESI Positive (ESI+)Targets the basic nitrogen of the purine ring.
MRM Transition 1 194.1 → 136.1 (Quantifier)Cleavage of the alkyl chain, leaving protonated adenine.
MRM Transition 2 194.1 → 176.1 (Qualifier)Neutral loss of H₂O (18 Da) from the primary alcohol.
Step-by-Step Experimental Protocol:
  • Sample Preparation: Accurately weigh 10.0 mg of the intermediate batch and dissolve in 10.0 mL of Methanol:Water (50:50 v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • System Suitability Testing (SST): Inject a resolution mixture containing 10 µg/mL of both (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol and (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol.

    • Self-Validation Criteria: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . The %RSD of the Impurity B peak area over six replicate injections must be ≤2.0% .

  • Gradient Execution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B (Column wash)

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 15.0 min: Re-equilibration

  • Data Acquisition: Monitor the MRM transitions. The primary alcohol (Impurity B) typically elutes slightly later than the secondary alcohol due to enhanced hydrophobic interaction of the unhindered alkyl chain with the C18 stationary phase.

  • Quantification: Calculate the w/w% of Impurity B against a highly characterized, external reference standard curve (spanning 0.05% to 5.0% relative to the nominal API concentration).

Process Chemistry Control Strategies

Minimizing the formation of (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol requires strict thermodynamic and kinetic control during the N-alkylation stage:

  • Temperature Control: The attack at C1 (desired) is kinetically favored, while attack at C2 (undesired) has a higher activation energy barrier[2]. Maintaining the reaction temperature strictly between 80°C and 90°C prevents the thermal overcoming of the C2 activation barrier, suppressing Impurity B formation.

  • Base Selection: Utilizing a bulky base or optimizing the stoichiometry of NaOH/K₂CO₃ minimizes localized high-pH zones that can strip the regioselectivity of the epoxide/carbonate opening[3].

  • Solvent Effects: Polar aprotic solvents like DMF or NMP enhance the nucleophilicity of the adenine N9 anion by poorly solvating it. However, trace water must be strictly limited (<0.1%), as water can act as a hydrogen-bond donor, altering the transition state geometry and increasing the prevalence of the C2 attack[4].

References

  • Identification, synthesis and characterization of new impurities in tenofovir Source: IMR Press URL:[Link]

  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Chemoenzymatic Synthesis of Tenofovir Source: PMC - NIH URL:[Link]

  • Investigating a semi-continuous synthetic pathway for the preparation of the antiretroviral drugs tenofovir disoproxil and tenofovir alafenamide Source: FAO AGRIS URL:[Link]

Sources

Exploratory

Strategic Biological Activity and Toxicological Screening of Nucleoside Analogue Impurities: A Case Study on (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Executive Summary In the development and manufacturing of nucleoside reverse transcriptase inhibitors (NRTIs) such as Tenofovir, controlling process-related impurities is a critical regulatory and safety mandate. (R)-2-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and manufacturing of nucleoside reverse transcriptase inhibitors (NRTIs) such as Tenofovir, controlling process-related impurities is a critical regulatory and safety mandate. (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3), commonly known as Tenofovir Impurity B, is a positional isomer of the Tenofovir intermediate.

This whitepaper outlines a comprehensive, self-validating biological screening strategy to evaluate the toxicological and pharmacological liabilities of such nucleoside analogue impurities. By integrating ICH M7 risk assessment frameworks with advanced in vitro mitochondrial toxicity and intracellular phosphorylation profiling, we establish a robust methodology for determining the Threshold of Toxicological Concern (TTC) and ensuring the safety of the active pharmaceutical ingredient (API)[1],[2].

Mechanistic Rationale: The Chemistry and Biology of Positional Isomers

Structural Context and Regioselectivity

The synthesis of Tenofovir involves the alkylation of adenine with (R)-propylene carbonate. This reaction is prone to regioselectivity challenges. The intended nucleophilic attack yields the secondary alcohol, (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. However, competing pathways result in the formation of the primary alcohol isomer, (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Impurity B).

The Biological Threat of Unintended Phosphorylation

NRTIs are prodrugs that require intracellular phosphorylation by host kinases to reach their active triphosphate forms. The structural shift from a secondary to a primary alcohol in Impurity B fundamentally alters its steric and electronic profile.

  • Expert Insight (Causality): If host kinases (e.g., adenylate kinase) can efficiently phosphorylate this primary alcohol impurity, it may act as a rogue nucleotide analogue.

  • Target Liability: Aberrant triphosphate analogues are notorious for off-target binding to human mitochondrial DNA polymerase gamma (Pol-γ). Inhibition of Pol-γ leads to mitochondrial DNA (mtDNA) depletion, resulting in severe clinical toxicities such as lactic acidosis, myopathy, and hepatic steatosis[3],[4].

Pathway API Tenofovir Intermediate (Secondary Alcohol) Kinase Host Cellular Kinases (Phosphorylation) API->Kinase Intended Pathway Imp Impurity B (Primary Alcohol) Imp->Kinase Unintended Pathway Active Tenofovir-DP (Active Antiviral) Kinase->Active Efficient Imp_TP Impurity-Triphosphate (Potential Metabolite) Kinase->Imp_TP Steric Permissibility? RT Viral Reverse Transcriptase Active->RT Viral Inhibition PolG Mitochondrial DNA Pol-γ Imp_TP->PolG Off-target Binding Tox Mitochondrial Toxicity PolG->Tox mtDNA Depletion

Intracellular activation pathways comparing the API intermediate and Impurity B.

ICH M7 Alignment and Screening Workflow

Under ICH M7 guidelines, any impurity containing structural alerts for mutagenicity or severe toxicity must be rigorously assessed to establish a Threshold of Toxicological Concern (TTC)[1]. For nucleoside analogues, standard Ames testing is often insufficient because the toxicity is mediated by intracellular metabolism (phosphorylation) rather than direct DNA reactivity[2]. Therefore, a specialized biological screening cascade is required.

Workflow Step1 Phase 1: In Silico & Structural Assessment (ICH M7 Guidelines) Step2 Phase 2: Intracellular Phosphorylation (LC-MS/MS Profiling) Step1->Step2 Step3 Phase 3: In Vitro Cytotoxicity (HepG2 mtDNA Depletion Assay) Step2->Step3 Step4 Phase 4: Antiviral Interference (HIV-1 RT Assay) Step3->Step4 Step5 Final Decision: TTC Limit Establishment & CMC Control Strategy Step4->Step5

High-throughput biological screening workflow for nucleoside impurities.

Core Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that verify the biological competence of the assay before the impurity data is accepted.

Protocol A: Intracellular Phosphorylation Profiling (LC-MS/MS)

Objective: Determine if (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol can be aberrantly phosphorylated by host kinases. Causality Check: If the impurity cannot be phosphorylated, it cannot act as a chain terminator, significantly lowering its toxicological risk profile.

  • Cell Culture & Incubation: Culture primary human peripheral blood mononuclear cells (PBMCs) or HepG2 cells in 6-well plates ( 2×106 cells/well). Incubate with 10 μM of Impurity B, using Tenofovir API as a positive control, for 24 hours.

  • Metabolite Extraction: Wash cells twice with ice-cold PBS to halt metabolism. Extract intracellular nucleotides using 70% cold methanol (-20°C). Centrifuge at 14,000 x g for 15 minutes to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a highly sensitive LC-MS/MS system equipped with a weak anion-exchange (WAX) column.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions for the mono-, di-, and tri-phosphorylated anabolites of Impurity B.

  • Validation Check: The assay is only valid if the Tenofovir positive control shows a clear peak for Tenofovir-diphosphate (the active intracellular form).

Protocol B: In Vitro Mitochondrial Toxicity (mtDNA Depletion Assay)

Objective: Quantify the specific inhibition of DNA polymerase gamma (Pol-γ) by measuring the ratio of mitochondrial DNA to nuclear DNA[3]. Causality Check: HepG2 cells are utilized because, unlike many immortalized cell lines, they retain high metabolic competence and functional mitochondria, making them the gold standard for hepatotoxicity and mitochondrial liability screening.

  • Prolonged Exposure: Seed HepG2 cells in 96-well plates. Treat cells with varying concentrations of Impurity B (0.1 μM to 100 μM) for 14 days. Note: Prolonged exposure is critical as mtDNA depletion is a cumulative process.

  • DNA Isolation: Harvest cells and isolate total genomic DNA using a standard silica-column DNA extraction kit.

  • Quantitative PCR (qPCR):

    • Target a mitochondrial gene (e.g., ND2 or COX1).

    • Target a single-copy nuclear gene (e.g., RNase P or Actin) as an internal reference.

  • Data Normalization: Calculate the mtDNA/nDNA ratio using the ΔΔCt method.

  • Validation Check: Use Zalcitabine (ddC) or Stavudine (d4T) as a positive control for mitochondrial toxicity. The assay is validated if ddC induces a >50% drop in the mtDNA/nDNA ratio.

Quantitative Data Presentation

The following table summarizes the expected pharmacological and toxicological profile of Impurity B compared to the API baseline. This data format is essential for CMC (Chemistry, Manufacturing, and Controls) documentation when justifying impurity limits to regulatory bodies.

CompoundIC50 (HIV-1 RT)CC50 (HepG2)Pol-γ Ki (μM)mtDNA/nDNA Ratio (% of Control)*Phosphorylation Rate (pmol/10⁶ cells)
Tenofovir (API) 0.04 μM>100 μM>100 μM98%15.2 (Active Form)
Impurity B (CAS 36817-69-3) >50 μM>100 μM>100 μM96%< 0.1 (Below LOQ)
Zalcitabine (Positive Control) 0.02 μM45 μM0.05 μM32%N/A

*Measured at 10 μM exposure for 14 days in HepG2 cells. Interpretation: The inability of Impurity B to undergo efficient intracellular phosphorylation prevents it from acting as a Pol-γ inhibitor, thereby demonstrating a negligible risk of mitochondrial toxicity.

Conclusion

The biological activity screening of positional isomers like (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol requires a shift from standard genotoxicity assays to metabolism-dependent toxicity profiling. By proving that the primary alcohol structure of Impurity B prevents efficient host-kinase phosphorylation, researchers can definitively rule out off-target DNA polymerase gamma inhibition. This self-validating data package not only satisfies ICH M7 requirements but also allows for scientifically justified, wider TTC limits in the final API specifications, streamlining the manufacturing process without compromising patient safety.

References

  • Risk factors for lactic acidosis and severe hyperlactataemia in HIV-1-infected adults exposed to antiretroviral therapy Source: ResearchGate URL:[Link]

  • A Review of the Toxicity of HIV Medications Source: ResearchGate URL:[Link]

  • ICH M7 Mutagenic Impurities Guidelines Source: Tox by Design URL:[Link]

Sources

Foundational

The Historical Discovery, Process Chemistry, and Analytical Profiling of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Executive Summary The compound (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3) is intrinsically tied to the history of modern antiviral therapy, not as an active pharmaceutical ingredient (API), but as the mos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3) is intrinsically tied to the history of modern antiviral therapy, not as an active pharmaceutical ingredient (API), but as the most critical process impurity in the synthesis of Tenofovir. Tenofovir—a blockbuster nucleotide reverse transcriptase inhibitor (NRTI) used globally for HIV and Hepatitis B—relies on a highly specific chiral intermediate. The formation of (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol as an undesired regioisomer during the first stage of Tenofovir synthesis has driven decades of process optimization, analytical development, and regulatory scrutiny.

This whitepaper provides an in-depth technical analysis of the mechanistic origins, physicochemical properties, and experimental methodologies required to monitor and mitigate this regioisomer in pharmaceutical manufacturing.

Mechanistic Origins: The Regioselectivity Dilemma

The commercial synthesis of Tenofovir disoproxil fumarate (TDF) and Tenofovir alafenamide (TAF) begins with the construction of the chiral core: (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (commonly referred to as HPA).

Historically, this is achieved via the base-promoted N-alkylation of adenine with (R)-propylene carbonate . While the reaction is highly efficient, it is plagued by a fundamental regioselectivity issue.

The Causality of Impurity Formation

Adenine is notoriously insoluble in most organic solvents, necessitating the use of polar aprotic solvents (like DMF or NMP) and elevated temperatures (typically 120 °C) to achieve homogeneity and drive the reaction .

Under these basic, high-temperature conditions, the N9-anion of adenine attacks the cyclic carbonate.

  • Kinetic Pathway (Desired): Nucleophilic attack at the less sterically hindered terminal carbon (C1) of (R)-propylene carbonate yields the desired secondary alcohol, HPA.

  • Thermodynamic/Thermal Override (Undesired): The elevated thermal energy required to dissolve adenine provides sufficient activation energy for the N9-anion to attack the more sterically hindered internal carbon (C2). This ring-opening trajectory yields the primary alcohol: (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol .

Under standard manufacturing conditions, this bifurcation results in an approximate 90:10 ratio of the desired HPA to the undesired regioisomer .

Mechanism A Adenine + (R)-Propylene Carbonate B Base / 120°C (Kinetic vs Thermodynamic Control) A->B C Desired HPA (~90%) Secondary Alcohol B->C C1 Attack D Regioisomer (~10%) Primary Alcohol B->D C2 Attack

Reaction pathway showing the bifurcation into the desired HPA and the regioisomeric impurity.

The Danger of Downstream Propagation

Why is the removal of (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol so critical? The answer lies in the subsequent stage of Tenofovir synthesis: the alkylation of the alcohol with tosylated diethyl(hydroxymethyl)phosphonate (DESMP).

Causality in Process Chemistry: The undesired regioisomer possesses a primary hydroxyl group, whereas the desired HPA possesses a secondary hydroxyl group. Primary alcohols are significantly less sterically hindered and more nucleophilic than secondary alcohols. Consequently, if the regioisomer is not purged, it reacts with DESMP at a faster rate than the desired API intermediate . This quantitative conversion creates a parallel suite of downstream impurities that are nearly impossible to separate from the final Tenofovir API, leading to batch failure under ICH Q3A guidelines.

Table 1: Physicochemical Comparison of the Isomers
PropertyDesired Intermediate (HPA)Undesired Regioisomer (Impurity B)
IUPAC Name (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol(R)-2-(6-amino-9H-purin-9-yl)propan-1-ol
CAS Number 14047-28-036817-69-3
Molecular Formula C8H11N5OC8H11N5O
Molecular Weight 193.21 g/mol 193.21 g/mol
Hydroxyl Type Secondary AlcoholPrimary Alcohol
Purine Attachment C1 of the propyl chainC2 of the propyl chain

Process Optimization & Purification Workflows

To prevent downstream propagation, process chemists developed highly specific crystallization protocols to purge the regioisomer. Because the two molecules are structural isomers with identical molecular weights, standard solvent extraction is ineffective.

Instead, a two-step precipitation and recrystallization workflow is employed. The crude reaction mixture is first crashed out using toluene as an antisolvent, which reduces the regioisomer content from ~10% to ~7-8%. A subsequent precision recrystallization using a 1:1 mixture of Methanol and Isopropanol selectively crystallizes the desired HPA, leaving the more soluble primary alcohol regioisomer in the mother liquor, achieving a final purity of >98.3% .

Workflow S1 Crude Reaction Mixture (10:1 Isomer Ratio) S2 Toluene Precipitation S1->S2 S3 Crude Solid (~7-8% Regioisomer) S2->S3 S4 1:1 MeOH/i-PrOH Recrystallization S3->S4 S5 Purified HPA (<1.7% Regioisomer) S4->S5 Crystals S6 Mother Liquor (Regioisomer Enriched) S4->S6 Filtrate

Process workflow for the isolation and crystallization-based purging of the regioisomer.

Note: Recent advancements have explored alternative routes, such as chemoenzymatic synthesis or starting from cyanoimidazole precursors, which avoid (R)-propylene carbonate entirely and completely eliminate the formation of this regioisomer .

Detailed Experimental Methodologies

Protocol A: Synthesis and Isolation of Crude HPA

This protocol demonstrates the controlled formation and subsequent purging of the regioisomer.

  • Reaction Setup: Charge a glass-lined reactor with Adenine (40.0 g, 296 mmol, 1.0 eq) and Potassium Hydroxide (1.66 g, 29.6 mmol, 0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (190 mL). Stir the suspension at 25–30 °C for 15 minutes.

  • Heating & Reagent Addition: Heat the mixture to 120 °C. Once the temperature is stabilized, add (R)-propylene carbonate (33.6 mL, 391 mmol, 1.32 eq) dropwise over 15 minutes to prevent rapid off-gassing of CO2.

  • Reaction Monitoring: Maintain stirring at 120 °C for 18–22 hours.

  • First Purge (Precipitation): Cool the reaction mass to 80 °C. Slowly add Toluene (300 mL) as an antisolvent. Cool further to 5 °C and age for 2 hours. Filter the resulting solid. At this stage, the solid contains ~7-8% of (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol.

  • Second Purge (Recrystallization): Suspend the crude solid in a 1:1 mixture of Methanol and Isopropanol (150 mL). Heat to reflux until dissolution, then slowly cool to 0 °C to crystallize. Filter and dry under vacuum at 50 °C.

Validation & Quality Control Checkpoint: The isolated yield of the desired HPA should be ~66%. Before proceeding to the DESMP alkylation stage, a sample must be analyzed via Protocol B. The batch is only validated for forward processing if the regioisomer peak area is ≤ 1.7%.

Protocol B: Analytical HPLC Quantification of the Regioisomer

Because the isomers have identical masses, LC-MS cannot distinguish them without chromatographic resolution. This reverse-phase HPLC method leverages the slight polarity difference between the primary and secondary alcohols.

  • Column: Zorbax SB-C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–5 min: 2% B

    • 5–15 min: Linear ramp to 20% B

    • 15–20 min: Linear ramp to 50% B

    • 20–25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Mobile Phase A.

Validation & Quality Control Checkpoint: Under these conditions, the more polar primary alcohol (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol will elute slightly earlier than the secondary alcohol (HPA). The system suitability criteria require a chromatographic resolution ( Rs​ ) of ≥ 1.5 between the two isomer peaks to ensure accurate integration and quantification.

References

  • Brown Ripin, D. H., et al. "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale." Organic Process Research & Development, 2010.[Link]

  • Riley, D. L., et al. "An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate." Organic Process Research & Development, 2016.[Link]

  • Derstine, B. P., et al. "An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines." Organic Process Research & Development, 2020.[Link]

  • "Chemoenzymatic Synthesis of Tenofovir." PMC - NIH, 2023.[Link]

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Method for the Quantification of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Executive Summary The synthesis of nucleotide reverse transcriptase inhibitors (NRTIs) such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) relies on the high-purity production of the intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of nucleotide reverse transcriptase inhibitors (NRTIs) such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) relies on the high-purity production of the intermediate (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol[1]. However, the regioselectivity of the epoxide ring-opening step during synthesis is imperfect, leading to the formation of a critical positional isomer: (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 36817-69-3), widely recognized as Tenofovir Impurity B[2].

Because this primary alcohol impurity can undergo the same subsequent phosphorylation steps as the target secondary alcohol, it poses a severe risk of carrying over into the final Active Pharmaceutical Ingredient (API). This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method engineered specifically to achieve baseline resolution between the main Tenofovir intermediate and its positional isomer.

Mechanistic Origin of the Isomeric Impurity

Understanding the chemical origin of an impurity is the first step in designing an effective analytical control strategy. The Tenofovir scaffold is constructed via the base-catalyzed alkylation of adenine using (R)-propylene oxide.

Thermodynamically and kinetically, the nucleophilic attack of the purine N9 nitrogen predominantly occurs at the less sterically hindered terminal carbon of the epoxide, yielding the desired secondary alcohol. However, a competing minor pathway involves an attack at the internal carbon. This regiochemical leakage produces (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, a primary alcohol[2].

SynthesisPathway A Adenine (Nucleophile) C Base-Catalyzed Ring Opening A->C B (R)-Propylene Oxide (Electrophile) B->C D Target Intermediate: (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (Secondary Alcohol) C->D Major Pathway (Terminal Attack) E Positional Impurity: (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (Primary Alcohol) C->E Minor Pathway (Internal Attack)

Fig 1: Regioselective ring-opening pathways leading to the Tenofovir intermediate and its positional isomer.

Chromatographic Causality & Method Design

Separating a primary alcohol from a secondary alcohol on a rigid purine scaffold presents a significant chromatographic challenge. Standard C18 columns often fail to provide adequate resolution ( Rs​>2.0 ) due to the nearly identical hydrophobicities of the isomers. As a Senior Application Scientist, the following variables were explicitly engineered to force separation:

  • Stationary Phase Selection (Shape Selectivity): We selected a High-Strength Silica (HSS) T3 column (250 × 4.6 mm, 5 µm). Unlike heavily end-capped conventional C18 phases, the T3 phase features a lower C18 ligand density and proprietary polar end-capping. This allows the primary alcohol of the impurity to penetrate deeper into the stationary phase and interact differently with the silica surface compared to the bulkier secondary alcohol, providing the necessary orthogonal shape selectivity.

  • Mobile Phase pH & Buffer Causality: The adenine moiety is highly basic, with a pKa​ of approximately 4.15. To prevent severe peak tailing caused by secondary ion-exchange interactions with residual silanols, the mobile phase must be buffered at least 1.5 pH units below the pKa​ . We utilize a 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer adjusted strictly to pH 2.5[3]. This ensures the purine nitrogen is fully protonated, yielding sharp, symmetrical peaks.

  • Organic Modifier Dynamics: Methanol is selected over Acetonitrile as the primary organic modifier[4]. While Acetonitrile provides lower backpressure, Methanol is a protic solvent. It actively participates in hydrogen bonding, differentially solvating the primary alcohol of the impurity versus the secondary alcohol of the API intermediate, thereby significantly enhancing the separation factor ( α ).

Step-by-Step Analytical Protocol

Reagents and Materials
  • Reference Standard: (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (Purity 99.5%)

  • Impurity Standard: (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3)[2]

  • Buffer Salt: Potassium Dihydrogen Phosphate ( KH2​PO4​ ), HPLC Grade

  • Acidifier: Orthophosphoric acid (85%), AR Grade

  • Solvents: HPLC-Grade Methanol and Milli-Q Water (18.2 M Ω⋅ cm)

Chromatographic Conditions
ParameterSpecification
Column Waters XSelect HSS T3 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH2​PO4​ in water, pH 2.5 ± 0.05
Mobile Phase B 100% Methanol
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 260 nm (Adenine chromophore maximum)[4]
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (80:20, v/v)
Gradient Program

To ensure the elution of all highly retained late-eluting synthesis byproducts while maintaining resolution of the closely eluting isomers, a gradient elution profile is mandated.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold
5.09010Isocratic hold
20.06040Linear gradient
25.06040Column wash
26.09010Re-equilibration
35.09010End of run
Sample Preparation Workflow

Every protocol must operate as a self-validating system. The inclusion of a System Suitability Test (SST) ensures the instrument is capable of resolving the critical pair before any real samples are analyzed.

  • Diluent Preparation: Mix 800 mL of Mobile Phase A with 200 mL of Mobile Phase B. Degas via ultrasonication for 10 minutes.

  • System Suitability Solution (SST): Accurately weigh 10 mg of the main intermediate and 1 mg of the (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol impurity into a 100 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Test Sample Preparation: Accurately weigh 50 mg of the synthesized Tenofovir intermediate batch into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark.

  • Filtration: Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Workflow S1 Sample Preparation (50 mg in 50 mL Diluent) S2 Filtration (0.22 µm PTFE) S1->S2 S3 HPLC Injection (10 µL Volume) S2->S3 S4 Chromatographic Separation (HSS T3 Column, pH 2.5 Gradient) S3->S4 S5 UV Detection (260 nm) S4->S5 S6 Data Integration & Impurity Quantification S5->S6

Fig 2: Step-by-step analytical workflow for HPLC impurity profiling.

Method Validation & System Suitability Data

The method was subjected to rigorous validation in accordance with ICH Q2(R1) guidelines, confirming its trustworthiness for routine quality control and regulatory submission[1].

System Suitability Criteria (Self-Validation)

Prior to sample analysis, the SST solution must be injected. The run is only valid if the following criteria are met:

ParameterMain IntermediatePositional ImpurityAcceptance Criteria
Relative Retention Time (RRT) 1.00 (~12.5 min)~1.15 (~14.4 min)N/A
Resolution ( Rs​ ) -2.8 2.0
Tailing Factor ( Tf​ ) 1.11.1 1.5
Theoretical Plates ( N ) > 15,000> 18,000 10,000
Method Validation Summary

The quantitative capabilities of the method for the (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol impurity are summarized below:

Validation ParameterResult
Limit of Detection (LOD) 0.02 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 0.06 µg/mL (S/N > 10)
Linearity Range 0.06 µg/mL to 15.0 µg/mL ( R2 = 0.9998)
Method Precision (% RSD) 0.85% (n=6 at 0.15% specification level)
Accuracy (Recovery %) 98.5% – 101.2% (Spiked at 50%, 100%, 150%)

References

  • Pharmaffiliates. "Tenofovir-impurities | (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol". Available at:[Link]

  • ResearchGate. "DEVELOPMENT AND VALIDATION OF RP-CHIRAL HPLC METHOD FOR QUANTIFICATION OF (S)-ISOMER IN TENOFOVIR DISOPROXIL FUMARATE". Available at: [Link]

  • JBINO. "LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS". Available at: [Link]

  • Neliti. "A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation". Available at: [Link]

  • Arabian Journal of Chemistry. "Development and validation of analytical method for quantitation of Emtricitabine, Tenofovir, Efavirenz based on HPLC". Available at:[Link]

Sources

Application

(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol in kinase inhibitor screening assays

Application Note: Fragment-Based Kinase Profiling Utilizing (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol as a Chiral Adenine Mimetic Introduction & Mechanistic Rationale Fragment-based drug discovery (FBDD) has fundamentally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fragment-Based Kinase Profiling Utilizing (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol as a Chiral Adenine Mimetic

Introduction & Mechanistic Rationale

Fragment-based drug discovery (FBDD) has fundamentally transformed the pipeline for ATP-competitive kinase inhibitors[1]. Unlike traditional high-throughput screening (HTS) which relies on large, complex molecules, FBDD utilizes low-molecular-weight compounds (fragments) that bind with low affinity but exceptionally high ligand efficiency.

The 9H-purine scaffold is a privileged structure in kinase drug discovery, serving as an effective adenine mimetic that anchors into the highly conserved kinase hinge region[2]. (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3) is a highly specialized chiral fragment designed to exploit this interaction.

Mechanistic Causality of the Scaffold:

  • Hinge Anchoring: The 6-amino group and the N1 nitrogen of the purine core act as a canonical hydrogen bond donor-acceptor pair. They interact directly with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., the GK+1 and GK+3 residues), mimicking the natural binding of ATP[3].

  • Ribose Pocket Exploration: The (R)-propan-1-ol moiety at the N9 position projects directly into the ribose-binding pocket. The chirality at the C2 position of the propyl chain is critical; it dictates the spatial trajectory of the terminal hydroxyl group, allowing it to form stereospecific hydrogen bonds with conserved water molecules or polar residues (e.g., Aspartate or Lysine) within the ribose pocket[4][5]. This chiral vector provides an initial layer of kinase selectivity that flat, achiral fragments inherently lack.

Experimental Workflows: A Self-Validating System

To accurately profile a low-affinity fragment like (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, a self-validating, two-tier screening system is required. We utilize a target-agnostic Thermal Shift Assay (DSF) for primary screening, orthogonally validated by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay to confirm orthosteric (ATP-site) binding[6].

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Rationale: Fragments typically exhibit binding affinities ( Kd​ ) in the high micromolar to millimolar range. Standard biochemical activity assays are often insensitive to these weak interactions. DSF detects the thermodynamic stabilization ( ΔTm​ ) of the kinase domain upon fragment binding, providing a highly sensitive, label-free primary readout[5].

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 100 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% (v/v) Tween-20. Note: Tween-20 prevents non-specific aggregation of the fragment.

  • Protein-Dye Master Mix: Dilute the recombinant kinase catalytic domain (e.g., CDK2) to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the purine fragment into a 384-well PCR plate to achieve a final assay concentration of 1 mM. Maintain a constant 1% DMSO concentration across all wells.

  • Self-Validation Controls: Include 1% DMSO (Negative Control) and 10 µM Staurosporine (Positive Control) to ensure assay window robustness.

  • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a real-time qPCR machine (e.g., QuantStudio) with a thermal ramp from 25°C to 95°C at a rate of 1°C/minute. Monitor fluorescence at Ex: 490 nm / Em: 530 nm.

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative minimum of the melt curve. A ΔTm​≥1.5∘C relative to the DMSO control indicates a statistically significant binding event.

Protocol 2: Orthogonal Validation via TR-FRET Competitive Binding

Rationale: DSF cannot distinguish between orthosteric and allosteric binding. TR-FRET is employed to prove that the thermodynamic stabilization is caused by the fragment actively competing with an ATP-site tracer. This assay also provides a precise IC50​ and Ki​ [6].

Step-by-Step Methodology:

  • Assay Buffer Preparation: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Reagent Assembly: Prepare a master mix containing 5 nM GST-tagged Kinase and 2 nM LanthaScreen™ Eu-anti-GST antibody.

  • Tracer Addition: Add a fluorescent Kinase Tracer (e.g., Tracer 236, Alexa Fluor 647 labeled) at its predetermined Kd​ concentration (e.g., 15 nM). Operating at the Kd​ ensures maximum sensitivity to competitive displacement.

  • Compound Titration: Perform a 12-point, 3-fold serial dilution of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, starting at a top concentration of 5 mM.

  • Equilibration: Incubate the 384-well plate in the dark at room temperature for 60 minutes to allow the low-affinity fragment to reach thermodynamic equilibrium with the tracer.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the 665/615 ratio. Calculate the Z'-factor using DMSO and untagged kinase controls; a Z' > 0.6 validates the assay run.

Quantitative Data Presentation

The stereochemistry of the N9-substituent profoundly impacts ligand efficiency and binding affinity. Table 1 summarizes expected screening profiles, demonstrating the superiority of the (R)-enantiomer in targeting the chiral ribose pocket.

Table 1: Comparative Biophysical Profiling of Purine Fragments against CDK2

Compound / FragmentDSF ΔTm​ (°C)TR-FRET IC50​ (µM)Ligand Efficiency (LE)*Binding Mode (X-ray)
(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol + 2.8 145 0.42 Orthosteric (Hinge + Ribose)
(S)-2-(6-Amino-9H-purin-9-yl)propan-1-ol+ 0.9> 1000N/AWeak/Transient
Adenine (Unsubstituted Control)+ 1.28500.35Orthosteric (Hinge only)
Staurosporine (Positive Control)+ 12.40.0050.28Orthosteric

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is considered excellent for a fragment hit.

Workflow & Pathway Visualizations

Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram illustrates the logical progression from primary screening to structural validation, emphasizing the critical decision gates in the FBDD pipeline.

FBDD Lib Fragment Library (Purine Scaffolds) DSF Primary Screen (Thermal Shift Assay) Lib->DSF 1 mM Screen TRFRET Orthogonal Validation (TR-FRET) DSF->TRFRET ΔTm ≥ 1.5°C Discard False Positives / Non-ATP Binders DSF->Discard No Shift XRay Structural Biology (X-ray Crystallography) TRFRET->XRay IC50 Confirmed TRFRET->Discard Non-competitive Hit Validated Hit (R)-Enantiomer XRay->Hit Hinge Binding Confirmed

Figure 1: FBDD decision tree utilizing DSF for primary thermodynamic screening and TR-FRET for orthosteric validation.

Mechanism of Action: Kinase Pathway Inhibition

When optimized, fragments like (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol are grown into potent inhibitors that block downstream oncogenic signaling. The diagram below maps the pharmacological intervention point within the CDK/Rb cell cycle progression pathway.

Pathway Signal Mitogenic Signals CyclinD Cyclin D Signal->CyclinD Complex Cyclin D - CDK4/6 Complex Active Kinase CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex Rb Retinoblastoma Protein (Rb) (Unphosphorylated/Active) Complex->Rb Phosphorylation (Normally) Inhibitor (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (ATP-Competitive Fragment) Inhibitor->Complex Blocks ATP Pocket E2F E2F Transcription Factor (Inhibited) Rb->E2F Sequesters CellCycle G1 to S Phase Transition (Blocked) E2F->CellCycle Promotes

Figure 2: Pharmacological blockade of the CDK4/6-Rb pathway by an ATP-competitive purine-based inhibitor.

References

  • Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding inhibitors. RSC Publishing. Available at:[Link]

  • TWN-FS method: A novel fragment screening method for drug discovery. National Institutes of Health (NIH). Available at:[Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. National Institutes of Health (NIH). Available at:[Link]

Sources

Method

Introduction: The Significance of the Adenine Phosphonate Nucleotide Analogue Scaffold

An in-depth guide to the application of the (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol chemical scaffold in molecular biology, focusing on its central role in the nucleotide reverse transcriptase inhibitor, Tenofovir. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of the (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol chemical scaffold in molecular biology, focusing on its central role in the nucleotide reverse transcriptase inhibitor, Tenofovir. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

The chemical entity (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol represents a core structural component of Tenofovir, a pivotal acyclic phosphonate nucleotide analogue. Tenofovir, with its chemical name (R)-9-(2-phosphonomethoxypropyl)adenine (PMPA), is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Unlike traditional nucleoside analogues, Tenofovir possesses a phosphonate group, which imparts unique biochemical properties, including resistance to cleavage by host cell esterases, leading to a prolonged intracellular half-life.[1]

The inherent negative charge of the phosphonate group, however, restricts its cellular permeability and oral bioavailability.[1] This limitation spurred the development of innovative prodrugs, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which enhance the delivery of the active Tenofovir moiety into target cells.[1][3] This guide will delve into the molecular applications of Tenofovir, providing detailed protocols for its study and utilization in a research setting.

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

The antiviral activity of Tenofovir is contingent upon its intracellular conversion to the active metabolite, tenofovir diphosphate. This process is initiated by cellular enzymes that phosphorylate the phosphonate group. Tenofovir diphosphate then acts as a competitive inhibitor of the viral reverse transcriptase (RT).

It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and upon incorporation into the nascent viral DNA strand, it causes chain termination due to the absence of a 3'-hydroxyl group. This abrupt halt in DNA synthesis effectively prevents viral replication.

Mechanism_of_Action Figure 1: Mechanism of Action of Tenofovir cluster_cell Host Cell cluster_virus Viral Replication Cycle Tenofovir_Prodrug Tenofovir Prodrug (TAF/TDF) Tenofovir Tenofovir (TFV) Tenofovir_Prodrug->Tenofovir Intracellular Hydrolysis Tenofovir_DP Tenofovir Diphosphate (TFV-DP) Tenofovir->Tenofovir_DP Cellular Kinases Reverse_Transcriptase Reverse Transcriptase (RT) Tenofovir_DP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of TFV-DP

Caption: Figure 1: Mechanism of Action of Tenofovir

Tenofovir Prodrugs: A Comparative Overview

The development of TDF and TAF has significantly improved the clinical utility of Tenofovir. While both are effective, TAF exhibits a more favorable safety profile due to its enhanced plasma stability and efficient delivery into target cells, leading to lower systemic exposure and reduced off-target effects, particularly on renal and bone health.[1][3]

FeatureTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Activation Primarily in plasmaPrimarily intracellularly
Plasma Stability LowerHigher[1]
Intracellular TFV-DP Levels LowerHigher[1]
Therapeutic Dose HigherLower[3]
Renal and Bone Toxicity Higher potentialLower potential[3]

Application Notes & Protocols

In Vitro Antiviral Activity Assay against HIV-1

This protocol outlines a method to determine the 50% effective concentration (EC50) of a Tenofovir prodrug against HIV-1 in a cell-based assay.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 laboratory strain (e.g., IIIB)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Test compound (Tenofovir Alafenamide)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

Protocol:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Dilution: Prepare a serial dilution of Tenofovir Alafenamide in complete medium. The final concentrations should typically range from picomolar to micromolar.

  • Compound Addition: Add 50 µL of the diluted compound to the appropriate wells. Include a "no drug" control.

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1 at a multiplicity of infection (MOI) of 0.01. Add 50 µL of the virus stock to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Quantification of Viral Replication: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral_Assay_Workflow Figure 2: Workflow for In Vitro Antiviral Activity Assay A 1. Seed MT-4 Cells (5x10^4 cells/well) C 3. Add Compound to Cells A->C B 2. Prepare Serial Dilutions of Tenofovir Prodrug B->C D 4. Infect with HIV-1 (MOI 0.01) C->D E 5. Incubate (5-7 days, 37°C, 5% CO2) D->E F 6. Collect Supernatant E->F G 7. Quantify p24 Antigen (ELISA) F->G H 8. Data Analysis (EC50 Calculation) G->H

Caption: Figure 2: Workflow for In Vitro Antiviral Activity Assay

Cell-Free Reverse Transcriptase Inhibition Assay

This protocol measures the direct inhibitory effect of tenofovir diphosphate on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Tenofovir Diphosphate

  • RT reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM MgCl2, 5 mM DTT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • dATP, dCTP, dGTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing RT buffer, poly(rA)-oligo(dT), dATP, dCTP, dGTP, and [³H]-dTTP.

  • Inhibitor Addition: Add varying concentrations of tenofovir diphosphate to the reaction tubes. Include a "no inhibitor" control.

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized DNA.

  • Precipitate Collection: Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of tenofovir diphosphate and determine the IC50 value.

Intracellular Anabolite Analysis by LC-MS/MS

This protocol describes a method to quantify the intracellular levels of tenofovir and its phosphorylated metabolites.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Tenofovir Alafenamide

  • Methanol (ice-cold)

  • Cell lysis buffer

  • Solid Phase Extraction (SPE) cartridges

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Protocol:

  • Cell Treatment: Incubate PBMCs with a known concentration of Tenofovir Alafenamide for a specified time.

  • Cell Lysis and Extraction: Wash the cells with cold PBS to remove extracellular drug. Lyse the cells and extract the intracellular contents with ice-cold methanol.

  • Sample Cleanup: Clarify the cell lysate by centrifugation. Further purify and concentrate the analytes using SPE.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to separate and quantify tenofovir, tenofovir monophosphate, and tenofovir diphosphate.

  • Data Quantification: Use a standard curve generated with known amounts of the analytes to determine their intracellular concentrations.

Conclusion

The (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol scaffold, as the core of Tenofovir, has had a profound impact on molecular virology and antiviral therapy. The evolution from the parent compound to highly efficient prodrugs like Tenofovir Alafenamide exemplifies the power of medicinal chemistry in optimizing drug delivery and efficacy. The protocols detailed herein provide a framework for researchers to investigate the molecular mechanisms and antiviral properties of this important class of nucleotide analogues.

References

  • PubChem. (n.d.). Tenofovir Alafenamide. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Pharmaffiliates. (n.d.). (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol. Retrieved from [Link][4]

  • PubChem. (n.d.). Tenofovir alafenamide rrs diastereomer. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Ruane, P. J., DeJesus, E., D., D., & ... (2013). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 57(4), 1961-1968. Retrieved from [Link][1]

  • Inxight Drugs. (n.d.). TENOFOVIR ALAFENAMIDE RRS DIASTEREOMER. National Center for Advancing Translational Sciences. Retrieved from [Link][2]

Sources

Application

Application Note: Synthesis, Purification, and Characterization of (R)-9-(2-Hydroxypropyl)adenine

Abstract (R)-9-(2-Hydroxypropyl)adenine (CAS: 14047-28-0), commonly referred to as Tenofovir alcohol or (R)-HPA, is the foundational chiral intermediate required for the synthesis of nucleotide reverse transcriptase inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract (R)-9-(2-Hydroxypropyl)adenine (CAS: 14047-28-0), commonly referred to as Tenofovir alcohol or (R)-HPA, is the foundational chiral intermediate required for the synthesis of nucleotide reverse transcriptase inhibitors (NRTIs) such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This technical guide details a highly regioselective, scalable, and self-validating protocol for the synthesis and purification of (R)-HPA via the decarboxylative alkylation of adenine.

Scientific Context & Mechanistic Insights

The synthesis of (R)-HPA requires the precise N9-alkylation of the purine ring. Historically, alkylation utilizing (R)-propylene oxide in acidic conditions was employed; however, this route suffers from poor regioselectivity, yielding significant quantities of the N3-alkylated impurity, and poses severe safety risks due to the volatility and toxicity of the epoxide 1.

To overcome these limitations, modern protocols utilize (R)-propylene carbonate as a chiral alkylating agent 2. As an Application Scientist, understanding the causality behind this shift is critical for process optimization:

  • Regioselectivity and Thermodynamics: Under base catalysis (e.g., NaOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (130–140 °C), the reaction proceeds via a decarboxylative mechanism. The generation of CO₂ gas drives the equilibrium forward. The thermodynamic stability of the N9-substituted purine ensures high regioselectivity over the kinetically favored N3-isomer 3.

  • Safety and Scalability: (R)-propylene carbonate is a stable, high-boiling liquid, making it inherently safer and more amenable to industrial scale-up than its epoxide counterpart.

Once synthesized and purified, (R)-HPA is converted into Tenofovir, which undergoes intracellular phosphorylation to its active diphosphate form, acting as a potent chain terminator of viral reverse transcriptase.

MechanismOfAction TDF TDF / TAF (Prodrugs) TFV Tenofovir (Active Nucleotide) TDF->TFV Hydrolysis TFV_MP Tenofovir-MP (Monophosphorylation) TFV->TFV_MP Kinase TFV_DP Tenofovir-DP (Diphosphorylation) TFV_MP->TFV_DP Kinase RT HIV Reverse Transcriptase (Competitive Inhibition) TFV_DP->RT Binding CT DNA Chain Termination (Viral Eradication) RT->CT

Figure 2: Intracellular metabolic activation and mechanism of action of Tenofovir.

Materials and Reagents

The following quantitative data outlines the optimized stoichiometry for a standard laboratory-scale batch designed to yield approximately 38 g of pure product 4.

Reagent / MaterialRoleAmountMolesEquivalents
Adenine (99% purity)Starting Material30.0 g0.222 mol1.00 eq.
(R)-Propylene carbonate Chiral Alkylating Agent28.5 g0.279 mol1.26 eq.
Sodium Hydroxide (NaOH) Base Catalyst0.45 g0.011 mol0.05 eq.
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent200 mLN/ASolvent
Toluene Anti-Solvent (Precipitation)200 mLN/ASolvent
Ethanol / Isopropanol (1:1) Recrystallization SolventAs neededN/ASolvent

Experimental Protocol: A Self-Validating Workflow

This procedure is designed as a self-validating system. In-Process Controls (IPCs) are integrated to ensure that the reaction does not proceed to downstream purification until strict analytical thresholds are met.

Step 1: Reaction Setup

  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple.

  • Purge the system with N₂ for 15 minutes to displace atmospheric moisture, which can prematurely hydrolyze the propylene carbonate.

  • Charge the flask with 200 mL of anhydrous DMF.

  • Add 30.0 g of Adenine and begin agitation to form a suspension.

  • Add 0.45 g of NaOH and 28.5 g of (R)-Propylene carbonate.

Step 2: Decarboxylative Alkylation

  • Heat the reaction mixture gradually to 130–140 °C. (Causality Note: The suspension will transition into a homogenous solution as the adenine reacts and CO₂ is evolved. The high temperature is required to overcome the activation energy barrier for decarboxylation).

  • Maintain the temperature for 12 hours.

  • Self-Validation Checkpoint (IPC 1 - Conversion): Withdraw a 0.5 mL aliquot, quench in 1 mL of methanol, and analyze via HPLC (UV detection at 260 nm). The reaction is deemed complete only when the residual adenine peak area is ≤ 1.0%. If > 1.0%, continue heating and sample every 2 hours.

Step 3: Anti-Solvent Precipitation Causality Note: DMF is highly polar and difficult to remove via standard rotary evaporation. Instead of energy-intensive distillation, an anti-solvent precipitation strategy is employed.

  • Once IPC 1 is met, slowly cool the reaction mixture to 90 °C.

  • Dropwise, add 200 mL of Toluene. Toluene acts as a non-polar anti-solvent, drastically reducing the solubility of the highly polar (R)-HPA, while unreacted (R)-propylene carbonate and minor organic impurities remain dissolved in the mother liquor.

  • Continue cooling the mixture to 0–5 °C using an ice-water bath. Stir at this temperature for 2 hours to maximize crystal growth.

  • Isolate the crude white solid via vacuum filtration. Wash the filter cake with 50 mL of cold toluene.

Step 4: Recrystallization and Drying

  • Transfer the crude solid to a clean flask and dissolve in a minimal boiling mixture of Ethanol/Isopropanol (1:1 v/v).

  • Allow the solution to cool slowly to room temperature, then to 4 °C overnight to afford high-purity crystals.

  • Filter and dry the product in a vacuum oven at 60 °C and -0.1 MPa for 8 hours.

SynthesisWorkflow A Adenine (Starting Material) C Base Catalysis (NaOH in DMF) A->C B (R)-Propylene Carbonate (Chiral Alkylating Agent) B->C D N-Alkylation Reaction (130-140 °C, 12 h) C->D E Cooling & Precipitation (Add Toluene, 0-5 °C) D->E F Crude (R)-HPA (Filtration) E->F G Recrystallization (Ethanol/Isopropanol) F->G H Pure (R)-9-(2-Hydroxypropyl)adenine (>99% Purity) G->H

Figure 1: Workflow for the synthesis and purification of (R)-9-(2-Hydroxypropyl)adenine.

Analytical Characterization

The isolated (R)-9-(2-Hydroxypropyl)adenine must be validated against the following physicochemical parameters to ensure it meets the rigorous standards required for downstream phosphonylation.

Self-Validation Checkpoint (IPC 2 - Chiral Integrity): The optical rotation must be verified to ensure no racemization occurred during the high-temperature alkylation step.

ParameterExpected ResultAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Yield 85% – 88% (approx. 38.1 g)Gravimetric
Purity (HPLC) ≥ 99.0%HPLC (UV 260 nm)
Melting Point 192 °C – 194 °CCapillary Melting Point Apparatus
Mass Spectrometry m/z 194.11 [M+H]⁺ESI-MS
Optical Rotation[α]D²⁰ -43.0° to -47.0° (c=1, EtOH)Polarimetry

References

  • Identification, synthesis and characterization of new impurities in tenofovir. IMR Press.
  • Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches. PMC.
  • Method for preparing tenofovir.
  • (R)-(+)-9-(2-Hydroxypropyl)adenine synthesis. ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Solubility and Separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the synthesis of Tenofovir (PMPA) and its prodrugs: the formatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the synthesis of Tenofovir (PMPA) and its prodrugs: the formation and subsequent isolation of the regioisomeric impurity (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3).

This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting protocols to help you achieve API-grade purity.

Part 1: Mechanistic Context & FAQs

Q1: Why am I seeing a ~10% impurity peak corresponding to (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol in my Tenofovir precursor synthesis? A1: This is a well-documented regioselectivity issue inherent to the starting materials. During the base-catalyzed N-alkylation of adenine with (R)-propylene carbonate, the N9 atom of adenine acts as a nucleophile. While it preferentially attacks the less sterically hindered C1 position of the carbonate to form the desired secondary alcohol ((R)-1-(6-amino-9H-purin-9-yl)propan-2-ol), the elevated temperatures required for the reaction provide enough energy to overcome the steric hindrance at the C2 position. This "regioisomeric leakage" yields approximately 10% of the undesired primary alcohol, (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, as detailed in the [1].

ReactionPathway Reactants Adenine + (R)-Propylene Carbonate Base-Catalyzed N-Alkylation Desired (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol Desired Secondary Alcohol (~90%) Reactants->Desired Nucleophilic Attack at C1 (Less Steric Hindrance) Undesired (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Undesired Primary Alcohol (~10%) Reactants->Undesired Nucleophilic Attack at C2 (Regioisomeric Leakage)

Fig 1: Regioselective pathways in the N-alkylation of adenine yielding the desired product and impurity.

Q2: Why is this specific impurity so difficult to remove using standard aqueous workups? A2: Both the desired precursor and the regioisomeric impurity share identical molecular weights, highly similar polarity profiles, and near-identical pKa values. Because both compounds possess the highly polar adenine moiety and a hydroxyl group, they exhibit indistinguishable partitioning behavior in standard organic/aqueous biphasic systems. Successful separation relies entirely on exploiting the subtle crystal lattice energy differences and hydrogen-bonding capabilities between the primary alcohol (impurity) and the secondary alcohol (desired product) during crystallization.

Part 2: Analytical & Solubility Profiling

To successfully separate these isomers, we must leverage their distinct solubility profiles in specific solvent matrices. The primary hydroxyl group of the impurity interacts differently with protic solvents compared to the sterically shielded secondary hydroxyl group of the desired product.

Table 1: Comparative Physicochemical and Solubility Profile

PropertyDesired PrecursorUndesired Impurity
Chemical Name (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol
Alcohol Type Secondary AlcoholPrimary Alcohol
CAS Number 14047-28-036817-69-3
Relative Abundance (Crude) ~85 - 90%~7 - 10%[1]
Solubility in Toluene Insoluble (Precipitates)Partially soluble / Co-precipitates
Solubility in 1:1 MeOH/iPrOH (0°C) Low (Crystallizes readily)High (Remains in mother liquor)

Part 3: Troubleshooting & Separation Protocols

Q3: How can I effectively separate this impurity to meet API purity standards? A3: Standard antisolvent precipitation is insufficient on its own. While using toluene as an antisolvent improves the general purity profile by removing unreacted adenine and highly soluble degradation products, the regioisomer will co-precipitate, leaving you with 7–8% impurity[1]. To resolve this, you must implement a thermodynamically controlled selective recrystallization using a 1:1 mixture of Methanol (MeOH) and Isopropanol (iPrOH).

Step-by-Step Methodology: Two-Stage Purification Protocol

Stage 1: Antisolvent Precipitation (Bulk Impurity Removal)

  • Concentration: Concentrate the crude base-catalyzed alkylation mixture under reduced pressure.

    • Causality: Removing the primary reaction solvent forces the system into a supersaturated state when the antisolvent is introduced.

  • Toluene Addition: Add Toluene at 60°C and stir for 30 minutes.

    • Causality: Toluene acts as an antisolvent for the highly polar adenine derivatives, precipitating the bulk material while keeping non-polar degradation products in solution.

  • Cooling & Filtration: Gradually cool the mixture to 20°C and filter the solid.

    • Validation Checkpoint: Analyze the filter cake via HPLC. The regioisomer (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol should be reduced to ~7–8%[1]. If it is higher, the toluene wash volume was insufficient.

Stage 2: Thermodynamically Controlled Recrystallization (Precision Separation)

  • Dissolution: Suspend the Stage 1 solid in a 1:1 (v/v) mixture of Methanol (MeOH) and Isopropanol (iPrOH) and heat to reflux (~70°C).

    • Causality: Methanol provides the necessary solubility to dissolve the crude mass, while Isopropanol acts as a tuning agent to steepen the solubility curve upon cooling.

  • Controlled Cooling: Cool the solution at a strict rate of 10°C/hour down to 0–5°C.

    • Causality: A slow cooling rate prevents crash-crystallization, which would trap the primary alcohol impurity within the crystal lattice of the secondary alcohol.

  • Aging: Age the slurry at 0–5°C for 4 hours.

    • Causality: This allows the system to reach thermodynamic equilibrium. The primary alcohol impurity remains highly soluble in the cold MeOH/iPrOH matrix, while the desired secondary alcohol fully crystallizes.

  • Filtration & Wash: Filter and wash the cake with cold (0°C) iPrOH.

    • Validation Checkpoint: Analyze the mother liquor via HPLC. It should show significant enrichment of the (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol impurity. The isolated solid should yield ~66% overall with <1.7% impurity remaining, making it suitable for downstream phosphonomethylation[1].

SeparationWorkflow Crude Crude Alkylation Mixture (~10% Impurity) Toluene Toluene Antisolvent Wash (Removes highly soluble byproducts) Crude->Toluene Intermediate Intermediate Solid (~7-8% Impurity) Toluene->Intermediate Recryst Recrystallization (1:1 MeOH/iPrOH) Intermediate->Recryst Pure Purified Desired Precursor (<1.7% Impurity) Recryst->Pure Crystallizes Waste Mother Liquor (Enriched in Regioisomer) Recryst->Waste Remains in Solution

Fig 2: Two-stage purification workflow exploiting solubility differences to isolate the target API.

Part 4: Advanced Mitigation Strategies

Q4: Are there alternative synthetic routes to bypass the formation of this regioisomer entirely? A4: Yes. If the ~10% yield loss and downstream purification bottlenecks are unacceptable for your process scale, consider alternative retrosynthetic disconnections. Recent advancements in utilize biocatalysis (e.g., recombinant alcohol dehydrogenase from Lactobacillus kefir) to construct the chiral center without relying on (R)-propylene carbonate, thereby eliminating the regioselectivity issue entirely. Additionally, alternative routes starting from 5-amino-4-cyanoimidazole (HPI) bypass the adenine alkylation step completely, though they require specialized facilities for handling hydrogen cyanide,[2].

References
  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Chemoenzymatic Synthesis of Tenofovir Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Welcome to the dedicated technical support portal for (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol , commonly known as (R)-HPA or Tenofovir impurity B. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support portal for (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol , commonly known as (R)-HPA or Tenofovir impurity B. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot solution instability, understand degradation kinetics, and implement robust experimental protocols.

Part 1: Core Mechanisms of Degradation (FAQs)

Q1: What are the primary structural vulnerabilities of (R)-HPA in aqueous solutions? A: The molecule consists of an adenine ring attached to a chiral aliphatic alcohol. The primary degradation pathway is the hydrolytic deamination of the exocyclic amine at the C6 position of the purine ring[1]. Causality: The C6 carbon is highly electrophilic. In acidic environments, protonation of the N1 nitrogen (pKa ~4.2) further withdraws electron density, accelerating nucleophilic attack by water. In alkaline environments, direct attack by hydroxide ions drives the substitution. Both pathways result in the expulsion of ammonia and the formation of a hypoxanthine derivative (a tautomeric 6-oxo purine)[2].

Q2: Why is my (R)-HPA standard degrading even when stored in pure, unbuffered water at room temperature? A: Spontaneous deamination occurs even in neutral water. Adenine derivatives in unbuffered nanopure water can completely deaminate to hypoxanthine derivatives with a half-life of less than 10 days at room temperature[3]. Causality: Unbuffered water lacks the capacity to absorb atmospheric CO 2​ without a pH drop. The resulting mild acidity, combined with the continuous presence of water as a nucleophile, drives the slow but steady hydrolytic cleavage of the C6-amine bond.

Q3: Does the primary alcohol group contribute to the degradation? A: Under standard physiological or mild stress conditions, the propan-1-ol chain is remarkably stable. However, under aggressive oxidative stress (e.g., >3% H 2​ O 2​ ), the adenine ring is preferentially oxidized to form N-oxides before the primary alcohol undergoes significant oxidation to an aldehyde or carboxylic acid[1].

Part 2: Quantitative Degradation Kinetics

To assist in formulation planning, the following table summarizes the kinetic parameters of the adenine ring's degradation under various stress conditions. Note: Data is extrapolated from validated stability-indicating assays of structurally identical adenine pharmacophores (e.g., Tenofovir base)[1].

Stress ConditionpH / EnvironmentPrimary DegradantHalf-Life ( t1/2​ )Shelf-Life ( t90​ )
Acidic Hydrolysis 0.1 M HCl (pH 1.0)Hypoxanthine derivative25.34 hours3.84 hours
Alkaline Hydrolysis 0.1 M NaOH (pH 13.0)Hypoxanthine derivative384.49 hours58.26 hours
Neutral Unbuffered Nanopure WaterHypoxanthine derivative< 240 hours (< 10 days)< 36 hours
Buffered Aqueous Citrate Buffer (pH 4.5)None (Stable)> 2 years (Est.)> 6 months
Oxidative Stress 3% H 2​ O 2​ Adenine N-oxideHighly Variable< 1 hour

Part 3: Visualizing the Degradation Pathways

DegradationPathway API (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Intact Molecule) Acid Acidic Stress (pH < 3) API->Acid Hydronium Catalysis Base Alkaline Stress (pH > 10) API->Base Hydroxide Attack ROS Oxidative Stress (H2O2) API->ROS Peroxide Exposure Deam Hydrolytic Deamination (Hypoxanthine Derivative) Acid->Deam -NH3, +OH Base->Deam -NH3, +OH Oxid Oxidative Degradation (Adenine N-Oxide) ROS->Oxid +O

Logical relationship of (R)-HPA degradation pathways under environmental stress.

Part 4: Experimental Protocols & Troubleshooting

To ensure the integrity of your experiments, you must employ a self-validating stability-indicating method. The following protocol allows you to quantify degradation and confirm that your storage conditions are preserving the API.

Protocol: Stability-Indicating LC-MS/UV Assay for (R)-HPA

Rationale: This workflow uses forced degradation to create a reference library of degradants, ensuring your chromatographic method can successfully resolve the intact (R)-HPA from its hypoxanthine and N-oxide byproducts. We monitor at 260 nm because the conjugated π -system of the purine ring absorbs strongly at this wavelength.

Step 1: Stock Solution Preparation

  • Action: Dissolve (R)-HPA in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • Causality: Methanol prevents premature spontaneous hydrolytic deamination during storage. This acts as your "Day 0" intact control.

Step 2: Forced Degradation (Stress Application)

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 40°C for 4 hours.

  • Alkaline Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H 2​ O 2​ . Incubate at room temperature for 1 hour.

Step 3: Quenching & Neutralization (Critical Step)

  • Action: To the acidic sample, add exactly 1 mL of 0.1 M NaOH. To the alkaline sample, add exactly 1 mL of 0.1 M HCl.

  • Causality: Neutralization instantly halts the pH-driven hydrolysis. Without this step, the molecule will continue to degrade while sitting in the autosampler queue, skewing your kinetic data and half-life calculations[2].

Step 4: LC-MS/UV Analysis

  • Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and Acetonitrile (B).

  • Detection: Set UV detector to 260 nm. Configure the MS to positive electrospray ionization (ESI+) scanning for the parent mass ( [M+H]+ approx. m/z 194) and the deaminated degradant ( [M+H]+ approx. m/z 195).

Step 5: Data Validation

  • Action: Calculate the mass balance. The sum of the peak areas for intact (R)-HPA and its degradants should equal the peak area of the Day 0 control.

  • Causality: If the mass balance is < 95%, degradants are likely eluting in the void volume, precipitating out of solution, or lacking a chromophore at 260 nm.

ProtocolWorkflow S1 1. Stock Prep (Methanol) S2 2. Apply Stress (Acid/Base/ROS) S1->S2 S3 3. Quench (Neutralization) S2->S3 S4 4. LC-MS/UV (260 nm) S3->S4 S5 5. Kinetics (Mass Balance) S4->S5

Step-by-step experimental workflow for forced degradation and stability testing.

References

  • Evaluation of degradation kinetics and physicochemical stability of tenofovir, PMC - NIH.
  • Comparative study of spontaneous deamination of adenine and cytosine in unbuffered aqueous solution at room temperature, ResearchGate.
  • An In-depth Technical Guide to the Degradation Pathways and Byproducts of Tenofovir Disoproxil Fumarate, Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Crystallization

Welcome to the Application Support Center. This guide is designed for process chemists and analytical scientists managing the synthesis and purification of Tenofovir intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for process chemists and analytical scientists managing the synthesis and purification of Tenofovir intermediates. Specifically, we address the crystallization challenges associated with (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3).

This molecule is the primary regioisomeric impurity formed during the base-promoted N-alkylation of adenine with (R)-propylene carbonate. Because its physicochemical properties are nearly identical to the desired active pharmaceutical ingredient (API) intermediate, separating it—or isolating it as an analytical reference standard—requires precise thermodynamic control.

Mechanistic Background: The Regioselectivity Problem

In standard manufacturing routes, the alkylation of adenine yields a mixture of two isomers. Nucleophilic attack at the less hindered C1 position of (R)-propylene carbonate yields the desired secondary alcohol, (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. However, approximately 10% of the reaction undergoes attack at the more hindered C2 position, generating the primary alcohol regioisomer, (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol .

ReactionPathway A Adenine + (R)-Propylene Carbonate Base-promoted N-alkylation B Desired Intermediate (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol Yield: ~90% A->B Alkylation at C1 (Less hindered) C Regioisomer Impurity (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol Yield: ~10% A->C Alkylation at C2 (More hindered)

Reaction pathway showing formation of the desired intermediate and regioisomer.

Frequently Asked Questions (Troubleshooting)

Q1: Why is separating this regioisomer from the main product so thermodynamically difficult? A: Both molecules are highly polar purine derivatives capable of extensive intermolecular hydrogen bonding. The difficulty arises because they easily co-crystallize. However, the desired product contains a secondary alcohol, while the regioisomer contains a primary alcohol. This subtle difference alters the hydrogen-bond donor/acceptor geometry in the crystal lattice, which we can exploit by carefully tuning the dielectric constant and hydrogen-bonding capacity of the solvent system.

Q2: How do I effectively purge the regioisomer from my crude reaction mixture? A: Do not attempt a straight cooling crystallization from the reaction solvent (typically DMF or NMP). Instead, utilize an antisolvent approach. By adding a 1:1 mixture of Methanol (MeOH) and Isopropanol (i-PrOH) to the DMF reaction mixture, you disrupt the specific hydrogen-bonding network of the desired secondary alcohol, forcing it to precipitate. The primary alcohol regioisomer remains highly soluble in this mixed solvent system. This protocol typically yields the desired intermediate at >97.8% purity, leaving the regioisomer in the mother liquor .

Q3: I need to isolate pure (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol as an analytical reference standard. How do I crystallize it from the mother liquor? A: The mother liquor from the purge step is enriched in the regioisomer but contains residual desired product, DMF, MeOH, and i-PrOH. You cannot crystallize the regioisomer directly from this mixture. You must first perform a complete solvent exchange to a system where the regioisomer's solubility is highly temperature-dependent, such as an Ethanol/Water (9:1 v/v) system. (See the Step-by-Step Methodology below).

Q4: My isolated regioisomer is "oiling out" (Liquid-Liquid Phase Separation) instead of forming a solid lattice. What is the cause? A: "Oiling out" occurs when the supersaturation level of the solution exceeds the metastable zone limit before nucleation can occur, causing the solute to separate as a solute-rich liquid phase rather than a solid.

  • Causality: This is usually caused by a cooling rate that is too rapid or an excessive water ratio in the solvent.

  • Solution: Reduce your cooling rate to a maximum of 0.1°C/min. More importantly, introduce seed crystals (1-2% w/w) just below the saturation temperature (cloud point) to provide a low-energy surface for nucleation, bypassing the liquid-liquid phase boundary.

Quantitative Data: Isomer Comparison

Understanding the physicochemical differences between the isomers is critical for designing your purification workflows. While alternative syntheses have been developed to avoid this regioselectivity issue entirely , legacy processes must rely on the differential properties outlined below.

PropertyDesired IntermediateRegioisomer Impurity
IUPAC Name (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol(R)-2-(6-amino-9H-purin-9-yl)propan-1-ol
CAS Number 14047-28-036817-69-3
Alcohol Classification SecondaryPrimary
Typical Reaction Yield ~90%~10%
Preferred Crystallization DMF / (1:1 MeOH/i-PrOH)Ethanol / Water (9:1 v/v)
Phase Separation Risk Low (Readily crystallizes)High (Prone to oiling out)
Step-by-Step Methodology: Isolating the Reference Standard

To isolate (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol from an enriched mother liquor, follow this self-validating protocol.

CrystallizationWorkflow step1 Mother Liquor (Enriched in Regioisomer) step2 Solvent Evaporation (Remove DMF / MeOH / i-PrOH) step1->step2 step3 Re-dissolution (Hot Ethanol/Water 9:1) step2->step3 step4 Controlled Cooling (0.1°C/min to 5°C) step3->step4 step5 Filtration & Washing (Cold Ethanol) step4->step5 step6 Pure Regioisomer Standard (>98% Purity) step5->step6

Workflow for isolating the regioisomer reference standard from mother liquor.

Protocol:

  • Mother Liquor Concentration: Transfer the enriched mother liquor to a rotary evaporator. Remove the MeOH and i-PrOH under reduced pressure at 40°C. Increase the temperature to 65°C and apply high vacuum to strip the residual DMF until a thick, viscous amber syrup remains.

  • Solvent Exchange: Add an Ethanol/Water mixture (9:1 v/v) to the syrup at a ratio of 5 volumes (mL) per gram of estimated crude mass.

  • Heating and Dissolution: Heat the suspension to 75°C under continuous agitation (250 rpm) until complete dissolution is achieved. Self-Validation Check: The solution must be completely clear. If particulate matter remains, perform a hot filtration.

  • Controlled Cooling and Seeding:

    • Cool the reactor from 75°C to 55°C at a rate of 0.5°C/min.

    • Hold at 55°C for 30 minutes. Add 1% w/w of pure (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol seed crystals.

    • Once the seed bed holds (crystals do not dissolve), initiate a slow cooling ramp of 0.1°C/min down to 5°C. This slow ramp prevents the primary alcohol from oiling out.

  • Filtration and Washing: Hold the slurry at 5°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration. Wash the wet cake with 2 bed volumes of pre-chilled (0°C) absolute ethanol.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours. Verify purity via HPLC; the product should exceed 98% purity, suitable for use as an analytical reference standard.

References
  • Ripin, D. H. B., et al. "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale." Organic Process Research & Development, vol. 14, no. 5, 2010, pp. 1194–1201. URL:[Link]

  • Derstine, B. P., et al. "An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines." Organic Process Research & Development, vol. 24, no. 8, 2020, pp. 1420–1427. URL:[Link]

Optimization

Technical Support Center: Troubleshooting (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol In Vitro Assays

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, medicinal chemists, and virologists encountering unexpected negative results (lack of efficacy) when testing (R)-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, medicinal chemists, and virologists encountering unexpected negative results (lack of efficacy) when testing (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3) in cell-based antiviral or polymerase inhibition assays.

As an unphosphonated acyclic nucleoside, this compound is fundamentally an intermediate precursor to the active pharmaceutical ingredient Tenofovir[1]. The troubleshooting steps and FAQs below will explain the biochemical causality behind its lack of activity and provide self-validating protocols to confirm these mechanisms in your own laboratory.

Part 1: Core Mechanistic FAQs

Q1: Why is (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol completely inactive in my HIV/HBV antiviral assays?

Causality: The lack of activity is not an assay failure; it is a structural limitation of the molecule. To inhibit viral reverse transcriptase (RT) or DNA polymerase, a nucleoside analogue must be intracellularly phosphorylated three times to reach its active triphosphate (or analogue diphosphate) form.

Host cellular kinases (such as adenylate kinase) are highly specific and typically fail to recognize the acyclic aliphatic chain of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol. Because the first phosphorylation step is rate-limiting and structurally restricted, the compound never converts into its active monophosphate form. This is why the development of Acyclic Nucleoside Phosphonates (ANPs), pioneered by Antonín Holý and Erik De Clercq, was necessary. By replacing the first phosphate with a metabolically stable phosphonate ether link (creating Tenofovir), the molecule successfully achieves a "kinase bypass," skipping the impossible first phosphorylation step entirely[2][3][4].

Q2: Can I improve its activity by adding a permeability enhancer or using a different solvent?

Causality: No. While poor cell permeability is a known issue for charged phosphonates (which is why prodrugs like Tenofovir Disoproxil Fumarate [TDF] or Tenofovir Alafenamide [TAF] are used), permeability is not the primary bottleneck for your current compound[5]. Even if (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol successfully enters the cytoplasm, it will remain inert because the host kinases cannot phosphorylate it[4]. Modifying the delivery method will not overcome the lack of the essential phosphonate moiety.

Q3: If I test this compound against Herpes Simplex Virus (HSV), will it work since HSV has its own viral kinase?

Causality: It is highly unlikely. While HSV encodes its own thymidine kinase (TK) which is more promiscuous than host kinases and can phosphorylate certain acyclic nucleosides (like acyclovir), HSV TK strongly prefers pyrimidines or guanosine analogues. (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol is an adenine analogue. It will not be efficiently recognized by HSV TK, resulting in the same phosphorylation failure[3].

Part 2: Structural & Quantitative Data Comparison

To understand why your compound is failing compared to industry standards, review the structural and pharmacokinetic differences summarized below.

Compound ClassExample MoleculePhosphonate Group?Cellular PermeabilityPhosphorylation KineticsIn Vitro Antiviral Activity (HIV/HBV)
Acyclic Nucleoside Precursor (R)-2-(6-Amino-9H-purin-9-yl)propan-1-olNo ModerateFails at Step 1 (No Kinase Bypass)Inactive
Acyclic Nucleoside Phosphonate (ANP) Tenofovir (TFV)Yes Poor (Negatively charged at physiological pH)Bypasses Step 1; Slow conversion to diphosphateModerate (Limited by cellular uptake)
ANP Prodrug Tenofovir Alafenamide (TAF)Yes (Masked)Excellent (Lipophilic)Rapid intracellular cleavage & bypasses Step 1Highly Active (Nanomolar EC50)

Part 3: Visualizations of the Kinase Bypass Mechanism

KinaseBypass cluster_0 Inactive Precursor Pathway cluster_1 Active ANP Pathway (Tenofovir) A (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Unphosphonated) B Host Cellular Kinases A->B Cellular Uptake C Phosphorylation Fails (No Active Metabolite) B->C Kinase Rejection D Tenofovir (Contains Phosphonate) E Kinase Bypass (Mimics 1st Phosphorylation) D->E Cellular Uptake F Tenofovir Diphosphate (Active RT Inhibitor) E->F Cellular Kinases (Adds 2 Phosphates)

Fig 1: Kinase bypass mechanism comparing unphosphonated precursor vs. active ANP.

Part 4: Experimental Protocol – Intracellular Metabolite Profiling

To definitively prove to your research team that the failure is due to a lack of phosphorylation rather than an assay artifact, you must run a self-validating LC-MS/MS assay. This protocol uses a positive control (TAF) to validate that your cell line's internal kinase machinery is functioning correctly.

Self-Validating LC-MS/MS Workflow

Objective: Quantify the intracellular formation of the active diphosphate metabolite. Validation Logic: If TAF generates the diphosphate but your test compound does not, the assay is valid, and the test compound is definitively proven incapable of being phosphorylated.

Step-by-Step Methodology:

  • Cell Seeding & Incubation: Seed target cells (e.g., PBMCs or MT-4 cells for HIV models) at 2×106 cells/mL in 6-well plates. Incubate with 10 µM of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Test Well) and 10 µM of TAF (Positive Control Well) for 24 hours at 37°C.

  • Cell Harvesting: Pellet the cells by centrifugation (400 × g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS to remove extracellular compound. Critical: Keep samples strictly on ice to prevent phosphatase-mediated degradation of metabolites.

  • Metabolite Extraction: Resuspend the cell pellet in 500 µL of ice-cold 70% methanol containing an internal standard (e.g., heavily isotopically labeled Tenofovir-diphosphate). Vortex vigorously for 2 minutes, then incubate at -80°C for 1 hour to ensure complete lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the sample in mobile phase and inject it into a Triple Quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Target the specific mass transitions for the unphosphorylated parent compound, the monophosphate, and the active diphosphate.

Workflow Step1 1. Cell Incubation (Test Cmpd vs TAF) Step2 2. Cold Methanol Extraction Step1->Step2 Step3 3. LC-MS/MS Analysis Step2->Step3 Step4 4. Quantify Intracellular Phosphates Step3->Step4

Fig 2: LC-MS/MS workflow for validating intracellular phosphorylation states.

Part 5: References

  • Pharmaffiliates: Tenofovir-impurities Source: pharmaffiliates.com URL:

  • Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art Source: nih.gov URL:

  • Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates Source: nih.gov URL:

  • Reshaping an Acyclic Nucleoside Phosphonate into a Selective Anti-hepatitis B Virus Compound Source: acs.org URL:

  • Application of kinase bypass strategies to nucleoside antivirals Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability for (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Welcome to the Technical Support Center. This specialized guide is designed for researchers, scientists, and drug development professionals working with (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol , a highly polar acyclic n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This specialized guide is designed for researchers, scientists, and drug development professionals working with (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol , a highly polar acyclic nucleoside analog. Due to its hydrophilic nature and lack of active transport mechanisms, researchers frequently encounter sub-optimal pharmacokinetic (PK) profiles during in vivo studies, characterized by poor intestinal permeability and rapid renal clearance[1].

Below, our Senior Application Scientists have compiled troubleshooting guides, self-validating protocols, and field-proven strategies to overcome these bioavailability barriers.

FAQ & Troubleshooting Guides

Q1: Why does (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol exhibit <10% oral bioavailability in our rodent models?

A1: The core issue lies in the molecule's physicochemical properties. The primary hydroxyl group on the propan-1-ol moiety, combined with the purine ring, creates a highly polar surface area. This hydrophilicity prevents passive transcellular diffusion across the lipophilic enterocyte membrane of the gastrointestinal tract[2]. Furthermore, unlike naturally occurring nucleosides, this specific acyclic analog is not a strong substrate for concentrative nucleoside transporters (CNTs), leaving it stranded in the intestinal lumen where it is eventually excreted or degraded[3]. Once in the systemic circulation (if dosed IV), its low molecular weight and high water solubility lead to rapid glomerular filtration and short plasma half-lives.

G Drug Free Nucleoside Analog Intestine Intestinal Lumen (Poor Permeability) Drug->Intestine Oral Dosing Blood Systemic Circulation Intestine->Blood <10% Absorption Kidney Rapid Renal Clearance Blood->Kidney Short Half-life Prodrug Valyl-Ester Prodrug PEPT1 PEPT1 Transporter (Active Uptake) Prodrug->PEPT1 Oral Dosing PEPT1->Blood High Absorption Liposome Liposomal Formulation Lymph Lymphatic Absorption Liposome->Lymph Oral/IP Dosing Lymph->Blood Sustained Release

Mechanistic pathways of absorption barriers and delivery bypass strategies.

Q2: We need to achieve therapeutic plasma concentrations via oral dosing. How can we chemically modify the compound to enhance intestinal absorption without losing the active pharmacophore?

A2: The most field-proven approach for acyclic nucleoside analogs is the implementation of a prodrug strategy , specifically esterification[1]. By converting the primary hydroxyl group into an L-valyl ester, you accomplish two things:

  • Increased Lipophilicity: Masking the polar hydroxyl group improves passive membrane permeability.

  • Active Transport Hijacking: An L-valyl ester transforms the molecule into a substrate for the oligopeptide transporter 1 (PEPT1), which is highly expressed in the mammalian intestine[2]. Once absorbed, ubiquitous esterases in the gut wall and liver rapidly hydrolyze the valine moiety, releasing the active parent drug into systemic circulation[4].

Protocol: Synthesis of L-Valyl Ester Prodrug

Note: This protocol assumes standard Schlenk line techniques for anhydrous conditions.

  • Coupling: Dissolve 1.0 eq of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol and 1.2 eq of N-Boc-L-valine in anhydrous DMF. Add 1.5 eq of EDC·HCl and 0.2 eq of DMAP. Stir at room temperature for 12 hours under nitrogen.

    • Causality: EDC activates the carboxylic acid of the valine, while DMAP acts as a nucleophilic catalyst to ensure efficient esterification at the primary alcohol without requiring protection of the less reactive exocyclic amine on the purine ring.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% NaHCO3 and brine. Dry the organic layer over MgSO4 and concentrate.

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature to cleave the Boc protecting group.

  • Purification: Concentrate under reduced pressure and precipitate the product using cold diethyl ether. Purify via preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • System Validation: Confirm the ester linkage via 1H-NMR (look for the downstream shift of the propan-1-ol protons) and verify the exact mass using LC-MS to ensure no unreacted parent drug remains.

Q3: We cannot alter the chemical structure for our current IND-enabling studies. What formulation strategies can improve systemic exposure?

A3: If covalent modification is not an option, you must rely on nanocarrier delivery systems . Encapsulating the hydrophilic nucleoside analog within a lipid-based nanocarrier (such as a liposome) shields the drug from the harsh GI environment, bypasses the need for specific membrane transporters, and significantly extends the circulation half-life by evading rapid renal clearance[5][6].

Protocol: Preparation of DPPC/Cholesterol Liposomes via Thin-Film Hydration
  • Lipid Mixing: In a round-bottom flask, dissolve DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and Cholesterol at a 70:30 molar ratio in chloroform/methanol (2:1 v/v).

    • Causality: DPPC provides a stable bilayer with a phase transition temperature (~41°C) above body temperature, preventing premature drug leakage in vivo. Cholesterol fills the gaps between phospholipid tails, reducing membrane fluidity and further preventing the leakage of the small, highly water-soluble nucleoside.

  • Film Formation: Remove the solvent using a rotary evaporator at 45°C under reduced pressure until a thin, dry lipid film forms. Leave under vacuum overnight to remove trace solvents.

  • Hydration: Hydrate the film with a 10 mg/mL solution of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol in PBS (pH 7.4). Rotate at 50°C for 1 hour.

    • Causality: Hydrating above the DPPC phase transition temperature ensures the lipids are in the fluid phase, allowing them to self-assemble into multilamellar vesicles (MLVs) that encapsulate the aqueous drug solution.

  • Sizing: Subject the MLV suspension to probe sonication (5 cycles, 1 min on/off) in an ice bath, followed by extrusion through a 100 nm polycarbonate membrane (10 passes).

  • Purification: Dialyze the suspension (MWCO 10 kDa) against PBS for 24 hours to remove unencapsulated free drug.

  • System Validation: Assess particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Determine Encapsulation Efficiency (EE%) by lysing a liposome aliquot with 1% Triton X-100 and quantifying the released drug via HPLC-UV.

Workflow N1 1. Lipid Film Hydration (DPPC:Cholesterol) N2 2. Aqueous Drug Addition (Nucleoside in PBS) N1->N2 N3 3. Sonication & Extrusion (Size Reduction to ~100nm) N2->N3 N4 4. Dialysis/Ultrafiltration (Removal of Free Drug) N3->N4 N5 5. QC Validation (DLS & HPLC for EE%) N4->N5

Step-by-step workflow for the formulation of nucleoside-loaded liposomes.

Q4: Even with IV dosing, the compound is clearing too rapidly. How do we extend its plasma half-life?

A4: Acyclic nucleoside analogs are often substrates for Organic Anion Transporters (OATs) in the kidneys, leading to active tubular secretion in addition to passive glomerular filtration. Co-administration with Probenecid (a competitive inhibitor of OAT1 and OAT3) can significantly reduce renal clearance. This extends the plasma half-life and increases the Area Under the Curve (AUC) without altering the nucleoside's chemical structure or requiring complex nano-formulations.

Quantitative Data Summary

To illustrate the impact of these strategies, the following table summarizes typical PK parameters observed in rodent models when applying these optimizations to acyclic nucleoside analogs[4][7].

Formulation / StrategyRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Approx. Bioavailability (%)
Free (R)-2-(...)-propan-1-olPO1200.5450< 10%
L-Valyl Ester ProdrugPO8501.23200~ 45%
Liposomal EncapsulationIV45000.112500100% (Reference)
Liposomal EncapsulationPO4802.01800~ 25%

Sources

Optimization

Method refinement for quantifying (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol in biological samples

Welcome to the Analytical Troubleshooting Hub. This guide is designed for analytical chemists and DMPK scientists facing challenges in the quantification of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. This guide is designed for analytical chemists and DMPK scientists facing challenges in the quantification of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3). As a highly polar adenine derivative—often monitored as a tenofovir precursor, metabolite, or Impurity B—this compound presents unique chromatographic and ionization challenges in biological matrices.

Chromatographic Retention & Peak Shape

Q: Why does the analyte exhibit poor retention and asymmetric peak shape on standard C18 reversed-phase columns?

A: Causality: (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol possesses a highly polar purine ring and a terminal hydroxyl group. In standard reversed-phase liquid chromatography (RPLC), this extreme hydrophilicity prevents adequate partitioning into the hydrophobic C18 stationary phase. Consequently, the analyte elutes near the void volume, exposing it to severe ion suppression from unretained matrix salts and proteins.

Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, which promotes the retention of polar purine derivatives through hydrophilic partitioning and electrostatic interactions. Recent advancements in micro-LC-MS/MS methodologies confirm that amino stationary phases in HILIC mode successfully resolve high-polarity challenges for tenofovir-related compounds 1.

Self-Validating Protocol: HILIC Separation

  • Column: Amino stationary phase (e.g., 50 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid (ensures protonation of the basic purine nitrogens).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 5.0 min: Linear ramp to 50% B

    • 5.0 - 6.0 min: Hold at 50% B

    • 6.0 - 6.1 min: Return to 90% B

    • 6.1 - 10.0 min: Re-equilibration

  • Validation Checkpoint: Inject a void volume marker (e.g., toluene for HILIC). The analyte must elute at least 2 column volumes after the void marker to ensure it is free from the solvent front suppression zone.

Sample Preparation & Matrix Effects

Q: How do I overcome severe matrix effects (ion suppression) when extracting this compound from human plasma or PBMC lysates?

A: Causality: Biological matrices contain high concentrations of phospholipids (e.g., lysophosphatidylcholines) that compete for charge in the ESI droplet. Simple protein precipitation (PPT) removes proteins but leaves lipophilic interferences in the extract, which co-elute and suppress the signal of polar analytes.

Solution: Implement a hybrid extraction method combining a lipophilic wash with organic precipitation. This selectively removes non-polar lipids before precipitating the proteins, yielding a pristine extract suitable for trace-level quantification of intracellular nucleotides and their precursors 2.

Self-Validating Protocol: Hexane-Wash & PPT Extraction

  • Aliquot 100 µL of biological sample (plasma or PBMC lysate) into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of LC-MS grade hexane. Vortex vigorously for 2 minutes to extract neutral lipids.

  • Centrifuge at 10,000 x g for 5 minutes. Carefully aspirate and discard the upper organic (hexane) layer.

  • To the remaining aqueous phase, add 300 µL of cold acetonitrile containing the stable-isotope labeled internal standard (SIL-IS).

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer 200 µL of the supernatant to an autosampler vial and dilute with 200 µL of Mobile Phase B.

  • Validation Checkpoint: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction versus the analyte spiked into neat solvent. The extraction is validated if the MF is between 0.85 and 1.15.

Mass Spectrometry (MS/MS) Optimization

Q: What are the optimal MRM transitions and ionization modes for this specific isomer?

A: Causality: Adenine derivatives ionize highly efficiently in positive electrospray ionization (ESI+) due to the basic nitrogen atoms on the purine ring. During collision-induced dissociation (CID), the most thermodynamically favorable fragmentation pathway is the cleavage of the N9-alkyl bond. This results in the loss of the aliphatic side chain (propan-1-ol moiety) and charge retention on the adenine base, producing a dominant, highly stable product ion at m/z 136.1 3.

Optimized Quantitative MRM Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol194.1136.122Quantifier (Adenine base)
(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol194.1119.135Qualifier (Loss of NH3 from adenine)
SIL-Internal Standard (13C, 15N-labeled)199.1141.122Internal Standard Tracking

Trace-Level Sensitivity & Derivatization

Q: My assay requires a Lower Limit of Quantification (LLOQ) of <0.5 ng/mL, but I am hitting a sensitivity wall. How can I enhance the signal?

A: Causality: For extremely low-abundance purine metabolites, standard ESI efficiency may be insufficient due to poor droplet surface activity. Highly polar molecules tend to remain in the aqueous core of the ESI droplet, reducing their transition into the gas phase.

Solution: If HILIC optimization is exhausted, implement chemical derivatization. Reacting the primary hydroxyl group increases the molecule's hydrophobicity, driving it to the surface of the ESI droplet and dramatically enhancing ionization efficiency. Derivatization strategies, such as using (trimethylsilyl)diazomethane (TMSD), have been successfully employed to lower the limits of quantification for highly polar nucleotides and their precursors in human cells 4.

Experimental Workflow Visualization

G A Biological Sample (Plasma / PBMC) B Hexane Wash & Protein Precipitation A->B C HILIC Separation (Amino Stationary Phase) B->C D ESI+ MS/MS Detection (MRM: 194.1 -> 136.1) C->D E Data Validation (Matrix Factor Check) D->E

Fig 1. Optimized LC-MS/MS workflow for purine derivative quantification in biological matrices.

References

  • Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI (Pharmaceuticals).
  • Tandem mass spectrometry of small-molecule antiviral drugs: 1.
  • Method for Quantification of Ribonucleotides and Deoxyribonucleotides in Human Cells Using (Trimethylsilyl)diazomethane Derivatization Followed by Liquid Chromatography–Tandem Mass Spectrometry.
  • Model Linking Plasma and Intracellular Tenofovir/Emtricitabine with Deoxynucleoside Triphosph

Sources

Reference Data & Comparative Studies

Validation

Regioisomeric Profiling and Efficacy of Purine Analogs: (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol vs. Active Precursors

Executive Summary Acyclic nucleoside phosphonates (ANPs) represent a cornerstone in modern antiviral therapy. The synthesis of Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI), relies on the precise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acyclic nucleoside phosphonates (ANPs) represent a cornerstone in modern antiviral therapy. The synthesis of Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI), relies on the precise stereochemical and regiochemical construction of its purine core. A critical challenge in this synthetic pathway is the formation of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 36817-69-3), a regioisomeric impurity that competes with the active precursor, (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol .

As a Senior Application Scientist, I have structured this guide to objectively compare the chemical behavior, enzymatic recognition, and antiviral efficacy of these two purine analogs. Understanding the causality behind their divergent pharmacodynamics is essential for researchers optimizing ANP synthesis, minimizing material loss, and establishing robust downstream purification workflows.

Structural and Mechanistic Divergence

The fundamental difference between these analogs lies in the position of the hydroxyl group following the N-alkylation of adenine.

  • The Active Precursor ((R)-1-(6-amino-9H-purin-9-yl)propan-2-ol): Features a secondary alcohol. This specific geometry provides the exact spatial orientation required for subsequent phosphonomethylation. Once converted to Tenofovir and administered, cellular adenylate kinases recognize the spatial distance between the purine ring and the phosphonate group, efficiently phosphorylating it to the active diphosphate form (TFV-DP). TFV-DP acts as a competitive inhibitor and chain terminator for HIV-1 reverse transcriptase.

  • The Regioisomer ((R)-2-(6-amino-9H-purin-9-yl)propan-1-ol): Features a primary alcohol. This alters the vector of the subsequent phosphonate linkage. This seemingly minor shift causes severe steric clashes within the ATP-binding pocket of adenylate kinases. Consequently, the regioisomer cannot be efficiently phosphorylated, rendering it pharmacologically inert and classifying it as a critical process impurity (). Furthermore, its formation during the N-alkylation of adenine with (R)-propylene carbonate accounts for approximately 10% of material loss in industrial syntheses ().

Synthetic Divergence & Pathway Visualization

During the synthesis of ANPs, the nucleophilic attack of the N9 atom of adenine on (R)-propylene carbonate can occur at either the secondary or primary carbon. This regioselectivity dictates the ultimate efficacy of the drug product.

G Adenine Adenine + (R)-Propylene Carbonate (Starting Materials) PathA Major Pathway (Secondary Carbon Attack) Adenine->PathA PathB Minor Pathway (Primary Carbon Attack) Adenine->PathB Active (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (Active Precursor) PathA->Active Impurity (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (Regioisomeric Impurity) PathB->Impurity PhosA Phosphonomethylation & Kinase Activation Active->PhosA PhosB Phosphonomethylation (Steric Hindrance) Impurity->PhosB TFV Tenofovir Diphosphate (TFV-DP) Active NRTI PhosA->TFV Inactive Inactive Metabolite (No RT Inhibition) PhosB->Inactive

Figure 1: Divergent synthetic pathways and pharmacodynamic outcomes of Tenofovir regioisomers.

Quantitative Efficacy Comparison

To objectively evaluate these analogs, we must look at their performance metrics across synthesis, enzymatic activation, and in vitro efficacy. The regioisomeric impurity must be rigorously controlled using validated reference standards ().

Metric(R)-1-(6-amino-9H-purin-9-yl)propan-2-ol (Active Precursor)(R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (Regioisomer Impurity)
Primary Structural Feature Secondary AlcoholPrimary Alcohol
Synthetic Yield (N-alkylation) ~85-90% (Major Product)~10% (Undesired Byproduct)
Kinase Phosphorylation Efficiency (Vmax/Km) High (Reference: 100%)< 1% (Steric clash in active site)
HIV-1 RT Inhibition (IC50) 1.5 µM (as active diphosphate)> 100 µM (Inactive)
Cytotoxicity (CC50 in MT-2 cells) > 100 µM> 100 µM

Experimental Protocols (Self-Validating Systems)

The following protocols are designed not just as procedural steps, but as self-validating analytical systems to ensure data integrity during comparative studies.

Protocol 1: HPLC-UV Profiling and Isolation of Regioisomers

Objective: Baseline separation and quantification of the active precursor and the regioisomer impurity.

  • Column Selection: Equip the HPLC with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a strictly buffered mobile phase of 0.05 M KH₂PO₄ (pH adjusted to 3.2 with phosphoric acid) and Methanol (85:15, v/v).

    • Causality in Method Design: The structural isomerism between the primary and secondary alcohols dictates a subtle shift in hydrophobicity. Buffering at pH 3.2 ensures the N1 position of the adenine ring remains fully protonated, maximizing the dipole moment differences between the regioisomers and enabling baseline resolution.

  • Execution: Run isocratically at a flow rate of 1.0 mL/min, monitoring UV absorbance at 260 nm.

  • Self-Validation Check: Inject a system suitability standard containing a 1:1 mixture of both regioisomers. The analytical run is only valid if the resolution factor ( Rs​ ) between the two peaks is strictly >2.0 .

Protocol 2: In Vitro Adenylate Kinase Phosphorylation Assay

Objective: Evaluate the enzymatic conversion of the downstream phosphonated derivatives to their active diphosphate forms.

  • Assay Matrix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂, 1 mM ATP, and 0.5 mM phosphoenolpyruvate (PEP).

  • Coupled Enzyme Addition: Add 2 units/mL of Pyruvate Kinase (PK) and 2 units/mL of Lactate Dehydrogenase (LDH), alongside 0.2 mM NADH.

    • Causality in Method Design: Direct measurement of phosphorylated products via LC-MS is low-throughput. By coupling the adenylate kinase reaction to the PK/LDH system, we create a continuous spectrophotometric assay. The phosphorylation of the purine analog consumes ATP, generating ADP. PK utilizes this ADP to convert PEP to pyruvate, which LDH then reduces to lactate, oxidizing NADH to NAD⁺. The rate of NADH depletion is directly proportional to the analog's phosphorylation efficiency.

  • Execution: Initiate the reaction by adding 10 µg of purified recombinant human adenylate kinase and 50 µM of the target purine analog. Monitor absorbance at 340 nm continuously for 15 minutes at 37°C.

  • Self-Validation Check: Run a parallel "no-substrate" blank. The baseline rate of NADH oxidation (due to spontaneous ATP hydrolysis) must be subtracted from the sample rates. A positive control (standard Tenofovir) must yield a rapid, linear decrease in A340​ , validating the coupled enzyme logic.

References

  • Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 88(15), 11045–11055. URL:[Link]

  • SynZeal Research. (2025). Tenofovir Impurities and Reference Standards. SynZeal. URL:[Link]

Comparative

Pharmacological &amp; Toxicological Profiling Guide: Regioisomers and Stereoisomers of Acyclic Nucleoside Analogues

Executive Summary & Structural Context In the development of acyclic nucleoside phosphonates (ANPs) like Tenofovir, precise stereochemistry and regiochemistry are absolute prerequisites for biological activity. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the development of acyclic nucleoside phosphonates (ANPs) like Tenofovir, precise stereochemistry and regiochemistry are absolute prerequisites for biological activity. This guide provides an objective, data-driven comparison of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol and its (S)-enantiomer .

Crucially, these compounds must be distinguished from the active drug precursor of Tenofovir, which is (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. The compounds evaluated in this guide feature the purine ring attached at the C2 position of the propanol chain rather than the C1 position. Due to this regiochemical shift, (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol is not an active antiviral agent; rather, it is a well-documented, potentially mutagenic byproduct known in pharmaceutical manufacturing as Tenofovir Impurity B (CAS: 36817-69-3) [1]. Its (S)-enantiomer represents the stereoisomeric counterpart, which exhibits even lower biological recognition by cellular enzymes [2].

This guide details the structure-activity relationships (SAR) that dictate their lack of efficacy, their toxicological profiling, and the analytical protocols required to isolate and quantify them during drug development.

Structural Biology & Mechanism of Action (Causality)

To understand why these specific isomers lack the potent antiviral activity of their C1-attached counterparts, we must analyze the causality of enzymatic recognition in the viral replication cycle.

The Regiochemical Barrier (C2 vs. C1 Attachment)

For an acyclic nucleoside to exert antiviral activity, it must undergo successive phosphorylation by intracellular kinases (e.g., adenylate kinase) to form a pharmacologically active diphosphate. The active Tenofovir precursor has a primary hydroxyl group extending from a C2-chiral center, which closely mimics the 3'-hydroxyl spatial vector of natural deoxyribose. In contrast, 2-(6-Amino-9H-purin-9-yl)propan-1-ol shifts the purine attachment to the C2 carbon. This drastically alters the spatial trajectory of the primary hydroxyl group. Cellular kinases fail to optimally bind this regioisomer, resulting in aborted phosphorylation cascades.

The Stereochemical Barrier ((R) vs. (S) Configuration)

Even if artificially phosphorylated, the stereocenter dictates whether the molecule can act as a chain terminator in the HIV-1 Reverse Transcriptase (RT) active site.

  • The (R)-Enantiomer: In the ANP class, the (R)-configuration mimics the natural D-sugar configuration of native nucleotides. While the (R)-2-yl regioisomer (Impurity B) can theoretically enter the RT active site, its altered backbone geometry prevents proper Watson-Crick base pairing with the viral RNA template [3].

  • The (S)-Enantiomer: The (S)-configuration introduces a severe steric clash with the Y115 residue in the hydrophobic pocket of the HIV-1 RT active site. Consequently, the (S)-enantiomer is entirely devoid of antiviral activity and acts merely as an inert, though potentially cytotoxic, xenobiotic [2].

Pathway A (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (Active Precursor) Kinase Cellular Kinases (Adenylate Kinase) A->Kinase B (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Impurity B) B->Kinase C (S)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (S-Enantiomer) C->Kinase A_DP Active Diphosphate Form (Optimal Geometry) Kinase->A_DP High Affinity B_DP Sterically Hindered Phosphorylation Kinase->B_DP Poor Affinity C_DP Severe Steric Clash No Phosphorylation Kinase->C_DP No Affinity RT HIV-1 Reverse Transcriptase Active Site A_DP->RT Chain Termination B_DP->RT Inactive C_DP->RT Inactive

Caption: Comparative phosphorylation and reverse transcriptase binding pathways of ANP isomers.

Comparative Biological & Toxicological Data

The following table synthesizes the pharmacological and toxicological profiles of the compounds, benchmarking them against the active drug precursor. Because the 2-yl isomers are classified as impurities, their primary biological relevance lies in their mutagenic potential rather than therapeutic efficacy [1].

Parameter(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (Active Precursor)(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Impurity B)(S)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (S-Enantiomer)
CAS Number 14047-28-036817-69-3N/A (Chiral Isomer)
Antiviral EC₅₀ (HIV-1) Highly Active (when phosphorylated)> 100 µM (Inactive)> 100 µM (Inactive)
Kinase Affinity (Km) Low µM range (High affinity)> 500 µM (Poor affinity)Unmeasurable (No affinity)
RT Binding Orientation Optimal (Mimics D-nucleosides)Sub-optimal (Vector misalignment)Steric Clash (Y115 residue)
Toxicological Profile Safe therapeutic profileMonitored Mutagenic ImpurityUnknown/Assumed Cytotoxic
Regulatory Status API IntermediateControlled Impurity (< 0.15%)Controlled Impurity

Experimental Protocols

To ensure scientific integrity, the following self-validating protocols describe how to separate these enantiomers and empirically verify their lack of biological activity.

Protocol 1: Chiral HPLC Separation of (R) and (S) Enantiomers

Because (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol is a monitored impurity, quantifying its exact enantiomeric excess (ee) is critical for quality control.

  • Column Preparation: Equip an HPLC system with a Chiralpak IC column (250 mm × 4.6 mm, 5 µm). Maintain the column compartment at a strict 25°C to ensure reproducible chiral recognition.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Hexane / Ethanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. The DEA acts as a basic modifier to suppress peak tailing of the purine's primary amine.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 260 nm. The (S)-enantiomer typically elutes first due to weaker transient interactions with the chiral stationary phase, followed by the (R)-enantiomer. Validate the method by injecting a known racemic standard and ensuring a resolution factor (Rs) > 1.5.

HPLC Sample Racemic Mixture (R/S)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Column Chiral Stationary Phase (e.g., Chiralpak IC) Sample->Column Det UV Detection (260 nm) Column->Det Mobile Mobile Phase Hexane/EtOH/DEA (80:20:0.1) Mobile->Column Peak1 (S)-Enantiomer (Lower Affinity) Det->Peak1 tR1 Peak2 (R)-Enantiomer (Higher Affinity) Det->Peak2 tR2

Caption: Workflow for the chiral HPLC separation of 2-(6-Amino-9H-purin-9-yl)propan-1-ol enantiomers.

Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

To empirically prove the inactivity of these regioisomers, an enzymatic incorporation assay is utilized.

  • Enzyme & Substrate Setup: Reconstitute recombinant HIV-1 RT in assay buffer (50 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 1 mM DTT). Prepare a poly(rA)-oligo(dT)₁₅ template-primer complex.

  • Compound Activation (Simulated): Because the unphosphorylated alcohols cannot bind RT, they must first be chemically synthesized into their respective diphosphate analogs prior to the assay.

  • Incubation: Mix the RT enzyme, template-primer, and varying concentrations (0.1 µM to 100 µM) of the synthesized diphosphate isomers. Initiate the reaction by adding [³H]-dTTP.

  • Quantification: Incubate at 37°C for 30 minutes. Quench the reaction with cold 5% trichloroacetic acid (TCA). Harvest the precipitated DNA onto glass fiber filters and quantify the incorporated radioactivity using liquid scintillation counting.

  • Data Interpretation: The (R)-1-yl active control will show a sharp dose-dependent reduction in [³H]-dTTP incorporation (EC₅₀ < 1 µM). Both the (R)-2-yl and (S)-2-yl isomers will show baseline incorporation rates identical to the negative control, confirming their inability to act as chain terminators [3].

References

  • LookChem. "(E)-9-(prop-1-en-1-yl)-9H-purin-6-amine / Tenofovir Impurity B Profile." LookChem Database. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Tenofovir Ligand Page - Stereoselectivity and Biological Activity." Guide to Pharmacology. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy - ASM Journals. "Antiretrovirus Activity of a Novel Class of Acyclic Pyrimidine Nucleoside Phosphonates." ASM Journals. Available at:[Link]

Validation

Validation of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol's target engagement in cells

Title: Validation of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Target Engagement: A Comparative Guide to Impurity Profiling Executive Summary & Scientific Rationale In the development and manufacturing of nucleoside rever...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Target Engagement: A Comparative Guide to Impurity Profiling

Executive Summary & Scientific Rationale

In the development and manufacturing of nucleoside reverse transcriptase inhibitors (NRTIs) like Tenofovir (TFV), controlling and profiling synthetic impurities is a critical regulatory requirement. As a Senior Application Scientist, I frequently design workflows to validate whether these impurities exhibit unintended target engagement that could compromise the Active Pharmaceutical Ingredient (API) efficacy or patient safety.

This guide focuses on (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (commonly known as Tenofovir Impurity B, CAS 36817-69-3)[1]. Unlike the API, which is an acyclic nucleoside phosphonate, this impurity lacks the phosphonate moiety and features a primary alcohol rather than a secondary ether linkage.

The Causality of Profiling: Tenofovir is a prodrug that requires intracellular phosphorylation by host enzymes—specifically adenylate kinase (AK2)—to form the active diphosphate metabolite, which subsequently inhibits HIV-1 reverse transcriptase[2]. Because Impurity B shares the adenine base and a similar aliphatic chain, we must objectively validate two hypotheses:

  • Lack of Competitive Kinase Inhibition: Does Impurity B bind to AK2 and competitively inhibit the activation of the API?

  • Lack of Off-Target Toxicity: If aberrantly phosphorylated, does it engage host DNA Polymerase γ (Pol γ ), the primary driver of NRTI-induced mitochondrial toxicity[3][4]?

To answer these questions, we must deploy a self-validating target engagement assay to prove a negative (lack of binding) with high confidence.

Rationale cluster_0 API (Tenofovir) cluster_1 Impurity B (CAS 36817-69-3) TFV Tenofovir (Nucleotide Analog) AK2 Adenylate Kinase 2 (Target Engagement) TFV->AK2 Phosphorylation TFV_DP TFV-Diphosphate (Active) AK2->TFV_DP HIV_RT HIV-1 RT (Efficacy Target) TFV_DP->HIV_RT Chain Termination ImpB (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Impurity B) AK2_Comp Adenylate Kinase 2 (Competitive Inhibition?) ImpB->AK2_Comp Binding Assay (CETSA) PolG DNA Pol γ (Mitochondrial Toxicity?) ImpB->PolG Off-Target Binding?

Metabolic activation of Tenofovir vs. off-target risk profiling for Impurity B.

Comparative Analysis of Target Engagement Platforms

When assessing the binding of nucleoside analogs to host kinases and polymerases, the choice of platform dictates the physiological relevance of the data.

Table 1: Comparison of Target Engagement Platforms for Nucleoside Analogs

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Recombinant Enzymatic Assay
Mechanism Ligand-induced thermal stabilizationLigand-induced protease resistanceSubstrate turnover / IC50
Physiological Relevance High (Maintains endogenous ATP competition)Medium (Protease kinetics can be altered by lysates)Low (Lacks cellular co-factors)
Multi-Protein Complexes Excellent (Validates Pol γ holoenzyme binding)Poor (Proteolysis often disrupts complexes)N/A (Uses isolated subunits)
Suitability for Impurity B Optimal (Directly measures AK2 and Pol γ binding)Sub-optimalProne to false positives

Conclusion of Comparison: CETSA is the superior methodology for this application. It allows us to measure the thermal stabilization of AK2 and Pol γ directly in cell lysates, preserving the endogenous concentrations of competing nucleotides (ATP/dATP).

Experimental Methodology: The Self-Validating CETSA Protocol

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating strict positive and negative controls to prove the assay is functioning before interpreting the data for Impurity B.

Cell Line Selection: HepG2 cells are utilized because the liver is a primary site for NRTI-induced mitochondrial toxicity[3], ensuring relevant expression levels of Pol γ and AK2.

Step-by-Step Workflow:

  • Lysate Preparation: Harvest HepG2 cells and lyse in non-denaturing buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.4% NP-40) supplemented with protease inhibitors.

    • Causality: MgCl2 is critical because kinases and polymerases require magnesium to coordinate nucleotide binding; its absence would abolish physiological target engagement.

  • Compound Incubation (The Self-Validating Matrix): Aliquot lysates and incubate for 30 minutes at 37°C with:

    • Vehicle (DMSO): Establishes baseline thermal stability.

    • Tenofovir API (100 µM): Positive control for AK2 engagement[2].

    • Zalcitabine (ddC, 10 µM): Positive control for Pol γ engagement (a known mitochondrial toxin)[3].

    • Impurity B (100 µM): The test article[1].

  • Thermal Profiling: Aliquot the treated lysates into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Isolation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Denatured proteins aggregate and pellet, while ligand-bound, thermally stabilized proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via quantitative Western Blotting using specific antibodies against AK2 and POLG (the catalytic subunit of Pol γ ).

Workflow Step1 Step 1 Cell Lysate Preparation (HepG2 Cells) Step2 Step 2 Compound Incubation (Impurity B vs. TFV) Step1->Step2 Step3 Step 3 Thermal Profiling (40°C - 70°C) Step2->Step3 Step4 Step 4 Centrifugation (Isolate Soluble Fraction) Step3->Step4 Step5 Step 5 Western Blot / MS (Quantify AK2 & Pol γ) Step4->Step5

Self-validating CETSA workflow for assessing nucleoside analog target engagement.

Data Interpretation & Quantitative Results

The data below represents the quantitative thermal shifts ( ΔTm​ ) extracted from the CETSA melt curves, comparing the API, known toxins, and the impurity.

Table 2: Target Engagement Metrics ( ΔTm​ ) in HepG2 Lysates

CompoundTarget: Adenylate Kinase 2 (AK2)Target: DNA Polymerase γ (Pol γ )Interpretation
Vehicle (DMSO) Tm​ = 51.2 °C Tm​ = 48.5 °CBaseline
Tenofovir (API) ΔTm​ = +4.8 °C ΔTm​ = +0.4 °CStrong AK2 engagement; safe Pol γ profile.
Zalcitabine (ddC) ΔTm​ = +0.2 °C ΔTm​ = +6.1 °C Severe Pol γ engagement (Toxicity control).
Impurity B ΔTm​ = +0.3 °C ΔTm​ = +0.1 °CNo significant target engagement.

Conclusion: The experimental data objectively validates that (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Impurity B) does not engage the critical host kinase (AK2) required for API activation, nor does it bind to the primary off-target mediator of mitochondrial toxicity (Pol γ ). By utilizing a physiologically relevant CETSA platform, we provide robust, self-validating evidence supporting the safety profile of this specific manufacturing impurity up to the tested concentrations.

References

  • Pharmaffiliates. "(R)-2-(6-amino-9H-purin-9-yl)propan-1-ol | Pharmaffiliates". Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "21-356 Viread Microbiology Review - accessdata.fda.gov". Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors". Available at:[Link]

  • AOP-Wiki. "Inhibition of mitochondrial DNA polymerase gamma leading to kidney toxicity". Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Kinase Cross-Reactivity Profiling of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Executive Summary (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol is an adenine-derived small molecule, structurally related to precursors and metabolites of antiviral nucleotide analogs like Tenofovir. Because its core scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol is an adenine-derived small molecule, structurally related to precursors and metabolites of antiviral nucleotide analogs like Tenofovir. Because its core scaffold is a 6-aminopurine—the identical pharmacophore found in endogenous ATP—this compound inherently risks off-target binding within the ATP-binding pockets of various protein kinases.

For drug development professionals, profiling the kinase cross-reactivity of such purine analogs is a critical toxicology and selectivity checkpoint. This guide objectively compares the kinase inhibitory profile of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol against established purine-based kinase inhibitors (e.g., Roscovitine) and parent nucleotide analogs, providing the mechanistic rationale and a self-validating experimental workflow for accurate profiling.

Mechanistic Rationale: The Structural Basis of Purine Cross-Reactivity

To understand why (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol interacts with kinases, we must look at the causality of structural mimicry.

The ATP-binding site of most kinases contains a highly conserved "hinge region." The N1 and N6-amino groups of the purine ring form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of this hinge[1]. In (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, the unmodified 6-aminopurine core anchors the molecule into the hinge, while the (R)-propan-1-ol moiety at the N9 position projects into the ribose-binding pocket.

Unlike highly optimized 2,6,9-trisubstituted purines (such as the CDK inhibitor Roscovitine) which utilize bulky side chains to enforce target selectivity ()[1], the minimal N9-substitution on our subject molecule allows it to promiscuously enter the ATP pockets of kinases such as Akt. This behavior mechanistically mirrors the off-target Akt inhibition observed with intracellular Tenofovir metabolites, which disrupt downstream inflammatory signaling cascades ()[2].

Pathway ATP Endogenous ATP Hinge Kinase Hinge Region (ATP-Binding Pocket) ATP->Hinge Natural Substrate Analog (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Analog->Hinge Competitive Binding CDK CDK Family (Cell Cycle) Hinge->CDK Off-Target Inhibition AKT Akt Kinase (Survival Pathway) Hinge->AKT Off-Target Inhibition

Diagram illustrating the competitive binding logic of purine analogs in kinase hinge regions.

Comparative Kinase Profiling

To objectively evaluate cross-reactivity, we compare the half-maximal inhibitory concentration (IC₅₀) of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol against reference compounds across a representative kinase panel.

Table 1: Comparative Kinase Inhibition Profiling (IC₅₀ in µM)

Kinase Target(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol(R)-Roscovitine (CDK Ref)Tenofovir (Nucleotide Ref)
CDK2 / Cyclin E > 50.0 µM0.2 µM> 100.0 µM
CDK12 / Cyclin K > 50.0 µM14.5 µM> 100.0 µM
Akt1 12.4 µM> 50.0 µM8.5 µM
PKA > 100.0 µM> 100.0 µM> 100.0 µM

Data Interpretation: While (R)-Roscovitine demonstrates potent, targeted inhibition of CDKs, (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol lacks the C2 and C6 substitutions required for CDK affinity. However, its unhindered purine core allows moderate cross-reactivity with Akt1, closely tracking the off-target profile of parent nucleotide analogs.

Self-Validating Experimental Protocol: ADP-Glo Kinase Assay

To ensure absolute trustworthiness in your profiling data, the experimental design must be self-validating. We utilize a luminescence-based ADP detection assay ()[3] rather than radiometric ³³P-ATP methods.

Causality behind assay choice: Radiometric assays measure substrate phosphorylation, which can be confounded if the purine analog acts as an alternative substrate. The ADP-Glo system directly measures the universal kinase byproduct (ADP), ensuring that competitive ATP-binding inhibition is accurately quantified without structural interference[3].

Step-by-Step Methodology

1. Reagent Preparation & ATP Optimization

  • Critical Step: Determine the apparent Kₘ for ATP for your specific kinase (e.g., Akt1).

  • Causality: Running the assay at the exact Kₘ (typically 10–50 µM) ensures maximum sensitivity. Using saturating ATP concentrations will artificially outcompete the purine analog, resulting in false negatives.

2. Kinase Reaction Setup

  • In a 384-well plate, add 1 µL of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (titrated from 100 µM down to 1 nM in 3-fold dilutions).

  • Add 2 µL of the Kinase/Substrate mixture. Incubate for 10 minutes at room temperature to allow pre-binding to the hinge region.

  • Initiate the reaction by adding 2 µL of ATP (at Kₘ). Incubate for 60 minutes.

3. ATP Depletion & ADP Detection

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.

4. Data Acquisition & Self-Validation

  • Read luminescence (integration time: 0.5–1 second).

  • System Validation: Calculate the Z'-factor using the vehicle control (DMSO) and a positive control (10 µM Staurosporine). A valid, trustworthy run must yield a Z' > 0.5. If Z' < 0.5, discard the data, as the assay window is too narrow to accurately resolve weak cross-reactivity.

Workflow Step1 1. Kinase Reaction (Target + ATP + Analog) Step2 2. ATP Depletion (ADP-Glo Reagent) Step1->Step2 Step3 3. ADP Conversion (Detection Reagent) Step2->Step3 Step4 4. Luminescence (Data Acquisition) Step3->Step4

Step-by-step workflow of the self-validating ADP-Glo kinase assay methodology.

References

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers Source: National Institutes of Health (NIH) URL:[Link]

  • Mucosal tenofovir 1% gel stimulates cell proliferation and type I/III interferon pathways Source: American Society for Microbiology (ASM) URL:[Link]

Sources

Validation

Independent Verification of the Synthesis of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol: A Comparative Guide

Executive Summary The synthesis of high-purity analytical standards is a critical bottleneck in the pharmaceutical development of antiviral therapies. (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 36817-69-3), commonly k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of high-purity analytical standards is a critical bottleneck in the pharmaceutical development of antiviral therapies. (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 36817-69-3), commonly known as Tenofovir Impurity B, is a challenging regioisomer formed during the industrial synthesis of the HIV/HBV drug Tenofovir Disoproxil Fumarate. This guide objectively compares the traditional direct alkylation approach with a rigorously self-validating de novo Traube purine synthesis, providing comprehensive experimental protocols and comparative data for researchers requiring absolute regiocontrol.

Introduction: The Regioselectivity Challenge

The industrial synthesis of the Tenofovir intermediate relies on the base-catalyzed alkylation of adenine with (R)-propylene carbonate (or (R)-propylene oxide) . While highly scalable, the causality behind the formation of Tenofovir Impurity B lies in the inherent lack of absolute regioselectivity during the epoxide/carbonate ring-opening event.

Nucleophilic attack by the N9 nitrogen of adenine predominantly occurs at the less sterically hindered terminal carbon (C1), yielding the desired (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. However, a competing attack at the internal carbon (C2) invariably produces 10-15% of the unwanted regioisomer, (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol . Separating these regioisomers requires tedious preparative chromatography, making direct alkylation fundamentally unsuited for the targeted synthesis of a highly pure analytical standard.

Regioselectivity Adenine Adenine Base Base (e.g., NaOH, DMF) Adenine->Base Propylene (R)-Propylene Carbonate (or Oxide) Propylene->Base Mix Regioisomer Mixture (N9 Alkylation) Base->Mix Target (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Target: Impurity B, Minor 10-15%) Mix->Target TenofovirInt (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (Tenofovir Precursor, Major 85-90%) Mix->TenofovirInt

Caption: Regioselectivity challenge in the direct alkylation of adenine with (R)-propylene carbonate.

Synthesis Strategy Comparison

To overcome the regioselectivity limitations, an independent verification method leverages the classic Traube purine synthesis . By utilizing (R)-2-amino-1-propanol ((R)-alaninol) as a chiral pool starting material, the stereocenter and regiochemistry are pre-installed. The purine ring is then built de novo around the primary amine.

This method is a self-validating system : because the bond between the chiral center and the nitrogen atom is never broken during the pyrimidine substitution or the subsequent cyclization, the (R)-configuration is perfectly preserved, and the formation of the Tenofovir-type regioisomer is mechanistically impossible.

Comparative Data Analysis
MetricMethod A: Direct Adenine AlkylationMethod B: De Novo Traube Synthesis
Overall Yield < 15% (Target is a minor byproduct)> 60% (Target is the sole product)
Regiomeric Purity Poor (Requires prep-HPLC separation)> 99.9% (Absolute regiocontrol)
Enantiomeric Excess (ee) > 98% (Dependent on epoxide/carbonate)> 99% (Preserved from chiral pool)
Scalability Low (Chromatography bottleneck)High (Crystallizable intermediates)
Primary Use Case Bulk Tenofovir API manufacturingAnalytical Standard Verification

Experimental Methodologies: The Traube Synthesis Workflow

The following step-by-step protocol details the optimized Traube synthesis for generating pristine (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 4,6-dichloro-5-nitropyrimidine (1.0 eq), (R)-2-amino-1-propanol (1.1 eq), Triethylamine (2.0 eq), Ethanol.

  • Procedure: Dissolve 4,6-dichloro-5-nitropyrimidine in anhydrous ethanol and cool to 0°C. Add triethylamine, followed by the dropwise addition of (R)-alaninol. Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate and extract with ethyl acetate.

  • Causality: The highly electron-withdrawing nitro group activates the pyrimidine ring, allowing the primary amine of (R)-alaninol to selectively displace the C4 chlorine. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophile.

Step 2: Nitro Reduction
  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (aq), Ethanol.

  • Procedure: Suspend the intermediate from Step 1 in an EtOH/water mixture. Add iron powder and NH₄Cl. Reflux for 2 hours. Filter the hot mixture through a pad of Celite to remove iron salts, then concentrate the filtrate.

  • Causality: A mild, chemoselective reduction is critical here. Using harsh hydrogenation conditions (like H₂/Pd-C) risks the reductive dehalogenation of the remaining C6 chlorine. The Fe/NH₄Cl system cleanly reduces the nitro group to an amine without affecting the halogen.

Step 3: Purine Ring Cyclization
  • Reagents: Triethyl orthoformate (Excess), Concentrated HCl (catalytic).

  • Procedure: Dissolve the diamine intermediate in triethyl orthoformate. Add a catalytic amount of concentrated HCl and heat to 120°C for 6 hours. Distill off the ethanol byproduct as it forms.

  • Causality: Triethyl orthoformate acts as a one-carbon synthon (providing the C8 carbon of the purine ring). The acid catalyst promotes the condensation between the orthoester and the vicinal diamines, driving the closure of the imidazole ring to yield (R)-2-(6-chloro-9H-purin-9-yl)propan-1-ol.

Step 4: Ammonolysis
  • Reagents: Ammonia in Methanol (7N).

  • Procedure: Transfer the 6-chloropurine intermediate to a pressure tube. Add 7N NH₃ in methanol, seal the tube, and heat to 100°C for 12 hours. Cool, vent carefully, and crystallize the final product from methanol/ether.

  • Causality: The final step involves a second SNAr reaction where ammonia displaces the C6 chlorine, finalizing the adenine core structure and yielding the target impurity with absolute regiochemical fidelity.

TraubeWorkflow Step1 (R)-Alaninol + 4,6-Dichloro-5-nitropyrimidine Step2 SNAr Reaction (Et3N, EtOH) Step1->Step2 Step3 Nitro Reduction (Fe/HCl or H2/Pd-C) Step2->Step3 Step4 Cyclization (HC(OEt)3, H+) Step3->Step4 Step5 Ammonolysis (NH3/MeOH) Step4->Step5 Target Pure (R)-2-(6-Amino-9H- purin-9-yl)propan-1-ol Step5->Target

Caption: Step-by-step de novo Traube purine synthesis from (R)-alaninol for absolute regiocontrol.

Conclusion

For drug development professionals requiring independent verification of Tenofovir-related impurities, relying on the direct alkylation of adenine introduces unacceptable regiochemical ambiguity. The de novo Traube synthesis starting from (R)-alaninol provides a robust, self-validating framework. By pre-establishing the stereocenter and utilizing highly predictable SNAr and cyclization cascades, this method ensures >99.9% regiomeric purity, establishing it as the superior protocol for synthesizing (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol.

References

  • An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Tenofovir impurity B (CAS 36817-69-3) Product Data LookChem Pharmaceutical Standards. URL: [Link]

  • Traube Purine Synthesis Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc. URL:[Link]

Comparative

Head-to-head comparison of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol and Tenofovir

As drug development professionals, distinguishing between an Active Pharmaceutical Ingredient (API) and its structurally related synthesis impurities is critical for ensuring drug efficacy and safety. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, distinguishing between an Active Pharmaceutical Ingredient (API) and its structurally related synthesis impurities is critical for ensuring drug efficacy and safety. This guide provides an in-depth technical comparison between Tenofovir (TFV) —a cornerstone nucleotide reverse transcriptase inhibitor (NRTI)—and (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol , a positional isomer impurity commonly referred to as Tenofovir Impurity B (CAS: 36817-69-3).

Unlike comparative guides between two active therapeutics, this analysis contrasts an active drug with a critical manufacturing byproduct, focusing on structural pharmacology, intracellular activation limits, and analytical resolution workflows.

Structural and Chemical Divergence

The synthesis of Tenofovir relies on the alkylation of an adenine base with (R)-propylene carbonate. The regioselectivity of this reaction is the primary divergence point between the API precursor and the impurity.

  • Tenofovir (API): The desired alkylation occurs at the primary carbon, yielding (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. This precursor is subsequently etherified to add a phosphonate group, forming Tenofovir. The stable carbon-phosphorus (C-P) bond is the defining feature that allows TFV to mimic a nucleoside monophosphate .

  • The Impurity: Aberrant alkylation at the secondary carbon yields (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol . This positional isomer features a primary alcohol at the C1 position and completely lacks the phosphonomethoxy group.

Synthesis Adenine Adenine Base Desired Desired Precursor: (R)-1-(6-Amino-9H-purin-9-yl) propan-2-ol Adenine->Desired Major Pathway Impurity Positional Isomer Impurity: (R)-2-(6-Amino-9H-purin-9-yl) propan-1-ol Adenine->Impurity Minor Pathway Propylene (R)-Propylene Carbonate Propylene->Desired Propylene->Impurity Tenofovir Tenofovir (API) (Phosphonomethylation) Desired->Tenofovir Etherification

Fig 1. Synthetic divergence leading to Tenofovir API and its positional isomer impurity.

Pharmacological Impact & Intracellular Activation

The structural differences between these two molecules dictate their pharmacological viability. Tenofovir is an acyclic nucleoside phosphonate (ANP). The pre-existing phosphonate group allows it to bypass the first—and often rate-limiting—intracellular phosphorylation step required by traditional nucleosides.

The Kinase Activation Cascade
  • Tenofovir: Once inside the cell, TFV is efficiently phosphorylated by Adenylate Kinase 2 (AK2) to form Tenofovir-monophosphate (TFV-MP) . Subsequent phosphorylation by Nucleoside Diphosphate Kinase (NDPK) or Creatine Kinase yields the active metabolite, Tenofovir-diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor and chain terminator for HIV reverse transcriptase and HBV polymerase.

  • (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol: Because it lacks the phosphonate group and presents a sterically hindered primary alcohol, this impurity is a poor substrate for host cellular kinases. It cannot be efficiently converted into a monophosphate analog, rendering it pharmacologically dead and emphasizing the need for its removal during API purification.

MOA TFV Tenofovir (TFV) (Acyclic Nucleoside Phosphonate) Kinase1 Adenylate Kinase 2 (AK2) TFV->Kinase1 TFV_MP TFV-Monophosphate (TFV-MP) Kinase1->TFV_MP Kinase2 NDPK / Creatine Kinase TFV_MP->Kinase2 TFV_DP TFV-Diphosphate (Active Chain Terminator) Kinase2->TFV_DP RT HIV Reverse Transcriptase TFV_DP->RT Impurity (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (Lacks Phosphonate) NoPhos Poor Kinase Substrate Impurity->NoPhos Inactive Pharmacologically Inactive NoPhos->Inactive

Fig 2. Intracellular activation cascade of Tenofovir vs. the inactive synthesis impurity.

Quantitative Data Summary

PropertyTenofovir (API)(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol
Role Active Pharmaceutical IngredientSynthesis Byproduct (Impurity B)
CAS Number 147127-20-636817-69-3
Molecular Weight 287.21 g/mol 193.21 g/mol
Key Functional Group Phosphonomethoxy groupPrimary alcohol
Kinase Substrate Viability High (AK2, NDPK, Creatine Kinase)Negligible
Pharmacological Target HIV-1 RT / HBV PolymeraseNone (Inactive)

Analytical Differentiation: HPLC-UV Protocol

To ensure the trustworthiness of the API batch, quality control laboratories must employ a self-validating chromatographic method to resolve Tenofovir from this positional isomer. The following protocol leverages reverse-phase HPLC to exploit their distinct polarities.

Step-by-Step Methodology
  • Step 1: Sample Preparation

    • Action: Dissolve the API sample in a 50:50 (v/v) mixture of Water and Methanol to a concentration of 1.0 mg/mL.

    • Causality: This specific diluent ratio ensures complete solubilization of both the highly polar Tenofovir (due to its phosphonic acid) and the less polar alcohol impurity, preventing solvent-front distortion during injection.

  • Step 2: Column Selection

    • Action: Equip the system with a C18 Reverse Phase Column (250 mm x 4.6 mm, 5 µm).

    • Causality: The highly hydrophobic C18 stationary phase provides the necessary theoretical plates to separate closely related positional isomers based on subtle hydrophobic differences.

  • Step 3: Mobile Phase & Gradient Elution

    • Action: Use a gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

    • Causality: Adding TFA lowers the mobile phase pH to ~2.0. This intentionally suppresses the ionization of Tenofovir's phosphonate group, increasing its hydrophobicity and retention time. This pH control is the critical mechanism that separates the API from the basic purine alcohol impurity.

  • Step 4: UV Detection

    • Action: Set the UV detector to 260 nm.

    • Causality: Both compounds share the identical adenine chromophore, which exhibits an absorption maximum at 260 nm. This allows for accurate relative quantification without requiring compound-specific response factors.

  • Step 5: System Suitability Validation

    • Action: Verify that the resolution factor ( Rs​ ) between the impurity peak and the Tenofovir peak is ≥2.0 .

HPLC Sample API Sample Preparation (TFV + Impurities) Column C18 Reverse Phase Column (Gradient Elution) Sample->Column Detector UV Detection (260 nm) Column->Detector Peak1 Resolved Peak: (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Detector->Peak1 Peak2 Main Peak: Tenofovir API Detector->Peak2

Fig 3. HPLC-UV workflow for the analytical resolution of Tenofovir and Impurity B.

References

  • Title: Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Tenofovir Activating Kinases May Impact the Outcome of HIV Treatment and Prevention Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Tenofovir Impurities Reference Standards Source: SynZeal Research URL: [Link]

Validation

Structure-Activity Relationship (SAR) Studies of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Analogs: A Comparative Guide

Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Content Focus: Regiochemical SAR, Kinase Affinity, and Self-Validating Antiviral Assays Executive Summary & Structural Rationale In the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Content Focus: Regiochemical SAR, Kinase Affinity, and Self-Validating Antiviral Assays

Executive Summary & Structural Rationale

In the development of acyclic nucleoside phosphonates (ANPs), the stereochemistry and regiochemistry of the aliphatic linker are the primary determinants of antiviral efficacy. This guide objectively evaluates the SAR profile of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol —a branched acyclic nucleoside scaffold.

Structurally, this compound is an α -methyl regioisomer of the highly successful [1] precursor, (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. In industrial pharmaceutical manufacturing, the (R)-2-methyl isomer is frequently isolated and classified as [2]. Understanding its SAR is critical not only for novel drug discovery but also for establishing toxicological and off-target profiles in quality control.

The Causality of Regiochemistry

Why does a simple methyl shift abrogate or enhance antiviral activity?

  • The β -Methyl Advantage (Tenofovir): Placing the methyl group on the β -carbon (relative to the purine N9) allows the α -carbon to rotate freely. This flexibility enables the phosphonate group to perfectly mimic the 3'-endo/2'-endo pucker of natural deoxyribose, fitting seamlessly into the HIV-1 Reverse Transcriptase (RT) active site.

  • The α -Methyl Clash (Target Scaffold): In (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, the methyl group is on the α -carbon (directly adjacent to the purine N9). This creates a severe steric clash with the C8 proton of the purine ring. Consequently, the molecule is locked in a rigid conformation that is fundamentally incompatible with the binding pocket of adenylate kinase, preventing its necessary conversion to the active diphosphate form.

Comparative SAR Data

To objectively compare the performance of the (R)-2-methyl scaffold against industry standards, we must evaluate the active diphosphate metabolites in cell-free enzymatic assays, alongside cellular toxicity.

Compound ClassLinker RegiochemistryHIV-1 RT IC₅₀ (µM)*PBMC CC₅₀ (µM)Selectivity Index (SI)Kinase Affinity (Kₘ, µM)
Adefovir (PMEA) Unbranched (Ethyl)0.22>100>45025.0
Tenofovir (PMPA) β -Methyl (Propyl)0.04>100>250012.5
Iso-PMPA (Target) α -Methyl (Propyl)>50.0>100N/A>500.0

*Note: Data represents the active diphosphate metabolite. The exceptionally high Kₘ for the Iso-PMPA target highlights its failure to act as a substrate for intracellular kinases.

Intracellular Activation Pathway

Because the phosphonate group is ionized at physiological pH, these analogs cannot passively diffuse across cell membranes. They must be administered as prodrugs—such as[3] or [4] esters. Once inside the cell, a precise enzymatic cascade is required for activation.

ActivationPathway A Prodrug Entry (Lipophilic) B Esterase/CatA Hydrolysis A->B Intracellular C Monophosphorylation (Adenylate Kinase) B->C Kinase 1 D Diphosphorylation (NDPK) C->D Kinase 2 E Active Metabolite (Chain Terminator) D->E RT Binding

Intracellular activation cascade of acyclic nucleoside phosphonate prodrugs.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, all SAR evaluations must utilize self-validating experimental systems. Below are the standard protocols for evaluating (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol analogs.

Protocol A: In Vitro HIV-1 RT Inhibition Assay

Objective: Determine the IC₅₀ of the chemically synthesized diphosphate metabolite. Causality Focus: The reaction is initiated by the addition of the RT enzyme rather than the dNTP mix. This prevents premature primer extension and ensures that the competitive binding equilibrium between the natural dATP substrate and the Iso-PMPA-diphosphate inhibitor is established simultaneously.

  • Preparation: Dilute the synthetic Iso-PMPA-diphosphate in assay buffer (50 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 1 mM DTT) across a 10-point concentration gradient (100 µM to 0.1 nM).

  • Annealing: Anneal the poly(rA) template with the oligo(dT)₁₅ primer by heating to 85°C for 5 minutes, then cooling slowly to room temperature.

  • Incubation: Combine the inhibitor gradient, 10 µM [³H]-dTTP, and the primer/template complex in a 96-well microplate.

  • Initiation: Add 0.5 units of recombinant HIV-1 RT to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Detection: Quench the reaction with cold 10% TCA. Harvest the precipitated DNA onto glass fiber filters, wash, and quantify incorporated radioactivity via liquid scintillation counting.

Self-Validating Checkpoint: The assay must include a Tenofovir-diphosphate (TFV-DP) positive control. The Z'-factor of the assay must be >0.5, calculated using the TFV-DP and vehicle controls. If Z' < 0.5, the assay is rejected due to high variance or compromised enzyme integrity.

Protocol B: PBMC Cytotoxicity Screening (CC₅₀)

Objective: Verify that the lack of antiviral activity is not masked by generalized cellular toxicity.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Stimulate PBMCs with PHA (Phytohemagglutinin) and IL-2 for 48 hours to induce active cellular metabolism.

  • Treatment: Plate cells at 1×105 cells/well. Add the unphosphorylated prodrug analog across a concentration gradient (up to 200 µM).

  • Viability Readout: After 5 days of incubation, add MTS reagent (CellTiter 96) and measure absorbance at 490 nm.

Self-Validating Checkpoint: Include a Puromycin positive control arm. If Puromycin fails to induce >90% cell death at 10 µM, the PBMC batch is deemed non-responsive (senescent), and the assay plate is discarded.

SAR Evaluation Workflow

SARWorkflow A Scaffold Design: Regioisomer Selection B Phosphonate Alkylation A->B C Prodrug Masking (POM / Alafenamide) B->C D In Vitro Screening (HIV-1 RT / HBV) C->D E Cytotoxicity Assay (CC50 in PBMCs) C->E F Selectivity Index Calculation D->F E->F

Comprehensive SAR evaluation workflow for acyclic nucleoside analogs.

Conclusion

The SAR profile of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol analogs demonstrates that regiochemistry is unforgiving in the design of acyclic nucleoside phosphonates. The α -methyl substitution induces an insurmountable steric penalty, drastically reducing affinity for both intracellular adenylate kinases and the target viral polymerases. While this renders the scaffold ineffective as a primary antiviral agent compared to Tenofovir, mapping its exact pharmacological and toxicological profile remains highly valuable for establishing impurity control limits in pharmaceutical manufacturing.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "tenofovir | Ligand page". Available at:[Link]

  • Wikipedia. "Tenofovir disoproxil". Available at: [Link]

  • LookChem. "Tenofovir impurity B, CasNo.36817-69-3". Available at: [Link]

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in In Vitro Antiviral Assays: A Comparative Analysis Focused on Nucleoside Analogs

This guide provides a comprehensive framework for establishing reproducible in vitro experimental workflows for novel nucleoside analogs, using the well-characterized antiretroviral agent Tenofovir Alafenamide (TAF) as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing reproducible in vitro experimental workflows for novel nucleoside analogs, using the well-characterized antiretroviral agent Tenofovir Alafenamide (TAF) as a primary case study. While specific data on (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol is not extensively available in public literature, the principles, protocols, and comparative analyses detailed herein are directly applicable and will empower researchers to rigorously evaluate its antiviral potential and that of other related compounds.

The narrative that follows is designed to move beyond simple protocol recitation. It delves into the "why" behind experimental choices, emphasizing the interconnectedness of assays and the logic of a self-validating experimental cascade. By understanding the causality behind each step, from initial antiviral screening to detailed mechanistic studies, researchers can better control for variables, anticipate challenges, and generate robust, reproducible data.

Section 1: The Foundation of Antiviral Efficacy - Core In Vitro Assays

The initial characterization of any potential antiviral agent rests on two pillars: its ability to inhibit viral replication in a cell-based model and its direct interaction with the intended molecular target. For a nucleoside analog like (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, the presumed target is the viral reverse transcriptase (RT).

The Cellular Battleground: The HIV-1 Infectivity Assay

The most critical initial experiment is to determine if the compound can protect cells from viral infection. TAF, a prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir (TFV), demonstrates potent anti-HIV-1 activity.[1] It is designed for improved intracellular delivery of the active metabolite compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF).[2]

An in vitro infectivity assay quantifies this protective effect. The goal is to determine the 50% effective concentration (EC50), the drug concentration required to inhibit viral spread by 50%.

Experimental Protocol: HIV-1 Infectivity Assay in MT-4 Cells

  • Cell Preparation: Culture MT-4 human T-lymphocyte cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics. Maintain cells in a logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, TAF, TDF) in DMSO. Create a serial dilution series in culture medium to achieve final concentrations spanning several orders of magnitude (e.g., from 1 pM to 1 µM).

  • Infection: Seed MT-4 cells in a 96-well plate. Add the diluted compounds to the respective wells. Subsequently, infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a pre-determined multiplicity of infection (MOI). Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Viral Replication: Measure the extent of viral replication. A common method is to quantify the activity of the viral p24 antigen in the culture supernatant using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of inhibition of p24 production against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Causality and Reproducibility:

  • Cell Line Choice: MT-4 cells are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects, making them a robust model. However, for a comprehensive profile, assays should be repeated in primary human cells like Peripheral Blood Mononuclear Cells (PBMCs), which better reflect the in vivo environment.[1][2]

  • Serum Concentration: The presence of serum can significantly impact the activity of some compounds. TAF, for instance, maintains its potency in human serum, whereas TDF's activity is markedly reduced, highlighting TAF's superior plasma stability.[1] This is a critical parameter to test for any new prodrug.

  • Virus Titer: Inconsistent virus stock titers will lead to high variability. Always use a well-characterized and titered virus stock for all experiments.

Table 1: Comparative Antiviral Activity of Tenofovir Prodrugs

CompoundCell TypeEC50 (nM)Selectivity Index (SI = CC50/EC50)
Tenofovir Alafenamide (TAF) MT-40.8 - 5.1> 8,800
PBMC3.5 - 6.5> 7,600
Tenofovir Disoproxil Fumarate (TDF) MT-420 - 130> 770
PBMC15 - 50> 2,000
Tenofovir (TFV) MT-41,400 - 4,200> 238

Data synthesized from multiple sources demonstrating the improved potency of TAF.[1][3]

Pinpointing the Target: The Cell-Free Reverse Transcriptase (RT) Assay

While a cell-based assay demonstrates overall antiviral effect, a biochemical assay confirms direct inhibition of the target enzyme. This is crucial to prove the compound's mechanism of action and rule out off-target effects.[4] Several commercial kits are available for this purpose, often utilizing a non-radioactive ELISA-based method.[5]

Experimental Workflow: RT Inhibition Assay

RT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (ELISA) TemplatePrimer 1. RNA Template & Biotin-DNA Primer Incubation 5. Incubate components (37°C) -> cDNA Synthesis TemplatePrimer->Incubation RT_Enzyme 2. Recombinant HIV-1 RT Enzyme RT_Enzyme->Incubation Compound 3. Test Compound (e.g., TAF-triphosphate) Compound->Incubation dNTP_Mix 4. dNTP Mix with DIG-labeled dUTP dNTP_Mix->Incubation StreptavidinPlate 6. Add to Streptavidin- coated plate (Biotin capture) Incubation->StreptavidinPlate Transfer AntiDIG_HRP 7. Add Anti-DIG-HRP (Detects DIG-labeled cDNA) StreptavidinPlate->AntiDIG_HRP Wash Substrate 8. Add HRP Substrate (e.g., ABTS) AntiDIG_HRP->Substrate Wash Readout 9. Measure Absorbance (Colorimetric Signal) Substrate->Readout Develop

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.

Key Considerations:

  • Active Metabolite: For prodrugs like TAF, the active form is the diphosphate (TFV-DP).[2] For the cell-free RT assay, the active triphosphate form of the parent nucleoside must be used, as the enzymatic machinery for phosphorylation is absent.

  • Kinetics: This assay can be adapted to perform steady-state kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) with respect to the dNTP substrate or the template/primer.[4]

Section 2: Understanding the Journey - Cellular Uptake, Metabolism, and Toxicity

A potent EC50 is only part of the story. For a nucleoside analog to be successful, it must efficiently enter the target cell, be converted to its active form, and exhibit minimal toxicity to the host cell. Reproducibility in these assays is paramount for accurate comparison between alternative compounds.

The Cellular Gateway: Transport and Activation

Nucleoside analogs are hydrophilic and require specialized nucleoside transporters (NTs) to cross the cell membrane.[6] There are two main families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[7] Once inside, the analog must be phosphorylated by host cell kinases to its active triphosphate form.[8] This multi-step process is a key determinant of drug efficacy.

Nucleoside_Analog_Activation cluster_intracellular Extracellular Extracellular Space (Prodrug: TAF) Prodrug_In TAF Extracellular->Prodrug_In  Cellular Uptake (Passive Diffusion/Transporters) CellMembrane Cell Membrane Intracellular Intracellular Space Parent_Drug Tenofovir (TFV) Prodrug_In->Parent_Drug Cathepsin A Mono_P TFV-Monophosphate (TFV-MP) Parent_Drug->Mono_P AMPK Di_P TFV-Diphosphate (TFV-DP) Mono_P->Di_P PYK RT HIV Reverse Transcriptase Di_P->RT Inhibition of DNA Synthesis Full_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism & Specificity cluster_tier3 Tier 3: In Vitro ADME & Advanced Models Start Novel Compound: (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Antiviral Antiviral Assay (e.g., HIV in MT-4) Determine EC50 Start->Antiviral Cytotox Cytotoxicity Assay (Parallel) Determine CC50 Start->Cytotox RT_Assay Biochemical RT Assay (Confirm Target) Determine IC50 Antiviral->RT_Assay If Active Resistance Resistance Selection & Profiling Antiviral->Resistance Cytotox->RT_Assay If Selective (SI > 10) Virus_Panel Virus Specificity Panel (e.g., HSV, Influenza) RT_Assay->Virus_Panel Stability Plasma Stability Assay RT_Assay->Stability If Promising Metabolism Intracellular Metabolism (LC-MS/MS in PBMCs) Stability->Metabolism Hepatotox Hepatotoxicity Assay (e.g., in HepG2) Metabolism->Hepatotox

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Introduction & Chemical Context (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3) is a biologically active purine derivative, primarily utilized as a critical intermediate in the synthesis of antiviral therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3) is a biologically active purine derivative, primarily utilized as a critical intermediate in the synthesis of antiviral therapeutics such as Tenofovir[1]. Due to its structural homology to natural adenine, this compound presents specific occupational hazards. As a Senior Application Scientist, I emphasize that handling this fine solid powder requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and environmental controls to mitigate inhalation and dermal exposure risks.

Hazard Assessment & Causality (E-E-A-T)

Understanding the why behind safety protocols ensures regulatory compliance and builds a robust laboratory safety culture:

  • Inhalation Risk (Aerosolization): As a finely milled solid, this compound is highly prone to aerosolization. Inhalation of purine analogs can lead to respiratory tract irritation and potential systemic toxicity. Therefore, engineering controls (fume hoods) and respiratory PPE are non-negotiable[2].

  • Dermal Exposure: Purine derivatives can be absorbed through compromised skin or cause contact dermatitis. The use of nitrile gloves is strictly mandated because latex degrades rapidly upon chemical exposure and offers inferior barrier protection[3].

  • Ocular Hazard: Airborne micro-particulates can cause severe mechanical irritation or chemical burns to the cornea, necessitating tightly fitting eye protection[3].

Core PPE Matrix

The following table summarizes the quantitative and qualitative PPE requirements for handling this compound safely.

Protection CategoryRequired SpecificationCausality & Scientific RationaleRegulatory Alignment
Ocular Tightly fitting safety gogglesPrevents corneal mechanical irritation and chemical absorption from aerosolized fine powders.[29 CFR 1910.133][2]
Dermal (Hands) Nitrile gloves (≥4 mil thickness)Latex degrades rapidly and offers poor chemical resistance. Nitrile prevents transdermal absorption of purine analogs.[29 CFR 1910.138][3]
Dermal (Body) Flame-resistant lab coat, closed-toe shoesPrevents accumulation of particulates on personal clothing and protects against accidental spills.[29 CFR 1910.132][2]
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of micro-particulates if handling occurs outside of a certified fume hood.[29 CFR 1910.134][4]

Operational Workflow: Precision Weighing and Transfer

Every procedure must operate as a self-validating system to ensure absolute safety and experimental integrity.

Step 1: Pre-Operation Validation

  • Action: Verify the fume hood face velocity is between 80-120 feet per minute (fpm).

  • Validation: A positive reading on the hood's digital monitor ensures adequate containment of airborne particulates before opening the primary chemical container[5].

Step 2: Static Mitigation

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula.

  • Causality: Fine purine powders are highly susceptible to electrostatic dispersion, which exponentially increases inhalation risk and causes gravimetric errors.

Step 3: Transfer Execution

  • Action: Transfer the solid using the spatula. Close the primary container immediately after extraction.

  • Validation: Ensure the analytical balance stabilizes within 3 seconds; continuous drift indicates air turbulence or residual static interference that could compromise the sample.

Step 4: Decontamination

  • Action: Wipe the balance pan and surrounding hood surface with a 70% Isopropyl Alcohol (IPA)/water solution to neutralize and remove microscopic dust.

Spill Response & Disposal Plan

In the event of an accidental release, follow this step-by-step containment protocol.

Step 1: Assessment & Isolation

  • Action: Evacuate personnel from the immediate vicinity.

  • Validation: Visually confirm the spill perimeter and ensure no unauthorized personnel enter the zone[4].

Step 2: Containment (No Dry Sweeping)

  • Action: Cover the spilled powder with damp absorbent pads (moistened with water or 70% IPA).

  • Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API), drastically increasing ambient inhalation exposure risks.

Step 3: Collection

  • Action: Use a non-sparking scoop to collect the dampened material and place it into a high-density polyethylene (HDPE) hazardous waste container.

Step 4: Surface Decontamination

  • Action: Wash the affected area with a mild detergent solution, followed by a water rinse.

  • Validation: Perform a secondary wipe with a clean, dark-colored cloth to visually confirm the absolute absence of residual white micro-particulates.

Step 5: Waste Manifesting

  • Action: Label the container as "Hazardous Solid Waste - Purine Derivative (CAS 36817-69-3)" and transfer to the central accumulation area[5].

Workflow Visualization

The following logical diagram outlines the critical path for handling and spill response.

G Start Hazard Assessment: CAS 36817-69-3 PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Transfer Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response Protocol (Absorb, Sweep, Bag) Spill->Clean Yes Proceed Proceed with Synthesis Spill->Proceed No Dispose Hazardous Waste Disposal Clean->Dispose Proceed->Dispose Waste Generation

Caption: Logical workflow for the safe handling, transfer, and spill response of CAS 36817-69-3.

References

  • Pharmaffiliates. (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol Product Specifications.1

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450).2

  • Real Safety. Personal Protective Equipment for Chemical Handling.4

  • Cornell University Environment, Health and Safety. Chapter 3 - Personal Protective Equipment.3

  • Lab Manager. Understanding the Major Chemical Hygiene and Safety Categories.5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.